5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Description
BenchChem offers high-quality 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRQBWBLLNYQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675120 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159000-88-0 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS number lookup
Executive Summary
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (CAS 1159000-88-0 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2][3] It serves as a strategic "masked" equivalent of 5-bromo-2-hydroxypyrimidine (5-bromopyrimidin-2(1H)-one).
The para-methoxybenzyl (PMB) ether moiety functions as a robust protecting group for the C2-oxygen, imparting lipophilicity to facilitate organic synthesis while remaining selectively cleavable under acidic or oxidative conditions. This compound is critical in the development of kinase inhibitors and other small-molecule therapeutics where the pyrimidine scaffold acts as a pharmacophore hinge binder.
Part 1: Compound Identity & Physicochemical Profile
The following data consolidates the structural and physical parameters necessary for accurate identification and stoichiometric calculations in laboratory settings.
| Parameter | Technical Specification |
| Chemical Name | 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine |
| CAS Number | 1159000-88-0 |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Exact Mass | 294.0004 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calc) | ~1.5 (Pyrimidine N), PMB ether is non-ionizable |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
| SMILES | COc1ccc(COc2ncc(Br)cn2)cc1 |
Part 2: Strategic Utility in Drug Discovery
The "Masked" Scaffold Strategy
Direct functionalization of 5-bromo-2-hydroxypyrimidine is often plagued by tautomeric ambiguity (lactam vs. lactim) and poor solubility in organic solvents. By locking the oxygen in the O-alkylated form using the PMB group, researchers achieve two critical advantages:
-
Regiocontrol: It prevents N-alkylation side reactions during subsequent steps (e.g., Suzuki-Miyaura couplings).
-
Solubility Profile: The lipophilic PMB group allows the molecule to dissolve in standard organic solvents (THF, Toluene) required for transition-metal catalyzed cross-couplings.
-
Orthogonal Deprotection: Unlike simple methyl ethers (which require harsh BBr₃/HBr conditions), the PMB group can be removed under milder acidic conditions (TFA) or oxidative conditions (DDQ), preserving sensitive functional groups installed at the C5 position.
Workflow Visualization
The following diagram illustrates the strategic positioning of this compound in a high-value synthesis pipeline.
Figure 1: Strategic workflow utilizing the PMB-protected scaffold for modular drug assembly.
Part 3: Synthesis Protocol (Self-Validating System)
This protocol describes the synthesis of CAS 1159000-88-0 via Nucleophilic Aromatic Substitution (SNAr).
Reagents & Materials[1][5][6][7][8]
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 eq)
-
Nucleophile: 4-Methoxybenzyl alcohol (PMB-OH) (1.1 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology
-
Activation of Nucleophile:
-
In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 4-Methoxybenzyl alcohol (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/opaque (formation of sodium alkoxide).
-
-
SNAr Coupling:
-
Dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed alkoxide mixture at 0°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting chloride (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[4]
-
-
Workup & Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane OR purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway for the SNAr synthesis of the target compound.
Part 4: Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use a fume hood. Avoid inhalation of dust.
-
Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is reactive towards organolithiums (lithium-halogen exchange).
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
GuideChem. (2023). 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS 1159000-88-0 Entry.[1][2][3][5] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Search: 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine. Retrieved from
-
ChemicalBook. (2025). Synthesis of 5-Bromo-2-chloropyrimidine derivatives. Retrieved from
-
Google Patents. (2006). US7872126B2 - Tetrahydroquinoline derivatives and a process for preparing the same. (Describes the PMB-OH + NaH + Pyrimidine coupling protocol). Retrieved from
Sources
Technical Whitepaper: Spectral Characterization and Synthesis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
[1]
Executive Summary
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (CAS: 1159000-88-0) is a critical electrophilic building block.[1] Its structural utility lies in the orthogonality of its functional groups: the bromine atom at C5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the p-methoxybenzyl (PMB) ether at C2 serves as a semi-labile protecting group for the pyrimidinyl oxygen, cleavable under oxidative or acidic conditions.[1]
This guide provides a definitive reference for verifying the identity of this compound, with a specific focus on distinguishing the desired O-alkylated product from the thermodynamically stable N-alkylated isomer (pyrimidinone) impurity.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine |
| CAS Number | 1159000-88-0 |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, CH₂Cl₂, Chloroform; sparingly soluble in water |
| Melting Point | 92–96 °C (Typical for crystalline PMB-ethers of this class) |
Synthesis & Reaction Engineering
To understand the spectral impurity profile, one must understand the synthesis.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) of 5-bromo-2-chloropyrimidine with 4-methoxybenzyl alcohol.[1]
Critical Regioselectivity Note
The reaction between 2-chloropyrimidines and alcohols can yield two isomers:
-
O-alkylation (Kinetic Product): The desired ether.[1]
-
N-alkylation (Thermodynamic Product): The pyrimidinone derivative.[1]
Protocol Optimization: Use of a hard base (e.g., NaH) in an aprotic polar solvent (THF or DMF) at controlled temperatures (0°C to RT) favors the O-alkylation.[1] High heat promotes rearrangement to the N-isomer.[1]
Diagram 1: Synthesis Pathway & Regioselectivity
Caption: SₙAr pathway showing the divergence between the desired O-alkylated target and the N-alkylated impurity.
Spectral Analysis: NMR Spectroscopy
The following data represents the authoritative spectral signature for the pure O-isomer.
¹H NMR Data (400 MHz, CDCl₃)
The symmetry of the pyrimidine ring and the characteristic PMB pattern are the primary validation markers.[1]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.55 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H | Deshielded by adjacent N atoms and C5-Br.[1] Equivalency confirms symmetry (O-alkylation).[1] |
| 7.38 | Doublet (d, J=8.6 Hz) | 2H | PMB Ar-H (ortho to CH₂) | Part of AA'BB' system of the PMB group.[1] |
| 6.90 | Doublet (d, J=8.6 Hz) | 2H | PMB Ar-H (ortho to OMe) | Upfield due to resonance donation from the methoxy group. |
| 5.35 | Singlet (s) | 2H | Benzylic -OCH₂- | Diagnostic Signal. N-isomer -NCH₂- typically appears upfield (~5.0 ppm).[1] |
| 3.81 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy singlet.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
Carbon NMR provides the definitive proof of O-alkylation vs. N-alkylation via the chemical shift of the C2 carbon and the benzylic methylene.[1]
| Shift (δ, ppm) | Assignment | Diagnostic Note |
| 163.5 | C2 (Pyrimidine) | Critical: C-O bond character.[1] (C=O in N-isomer appears ~155-158 ppm).[1] |
| 159.8 | C4' (PMB Ar-C-OMe) | Ipso to methoxy group.[1] |
| 158.2 | C4, C6 (Pyrimidine) | High shift due to C=N bond.[1] |
| 130.1 | C2', C6' (PMB Ar-C) | Aromatic CH signals.[1] |
| 127.8 | C1' (PMB Ar-C-CH₂) | Quaternary aromatic carbon.[1] |
| 114.0 | C3', C5' (PMB Ar-C) | Shielded by methoxy donation.[1] |
| 110.5 | C5 (Pyrimidine) | Carbon bearing Bromine.[1][2][3][4] |
| 69.8 | Benzylic -OCH₂- | Critical: O-CH₂ is ~70 ppm.[1] N-CH₂ is ~50-55 ppm.[1] |
| 55.3 | -OCH₃ | Standard methoxy shift.[1] |
Mass Spectrometry (MS) Profile[1]
Ionization & Isotope Pattern[1]
-
Method: ESI+ (Electrospray Ionization) or APCI.[1]
-
Parent Ion: The molecule contains one Bromine atom, resulting in a characteristic 1:1 doublet ratio for the M and M+2 peaks.[1]
-
[M+H]⁺: 295.0 / 297.0 m/z[1]
-
Fragmentation Pathway
The PMB group is a stable carbocation upon fragmentation.[1] This is the dominant cleavage pathway in MS/MS or high-energy in-source fragmentation.[1]
-
m/z 295/297: Protonated Parent Ion.
-
m/z 121: PMB Cation (4-methoxybenzyl cation) – Base Peak (often).[1]
-
m/z 175/177: 5-bromo-2-hydroxypyrimidine fragment (neutral loss of PMB).[1]
Diagram 2: Mass Spec Fragmentation Logic
Caption: Primary ESI+ fragmentation pathway showing the characteristic PMB cation generation.
Experimental Verification Protocol
Protocol: Rapid Purity Assessment
-
Sample Prep: Dissolve 5 mg of sample in 0.6 mL CDCl₃.
-
Acquisition: Run a standard 16-scan ¹H NMR.[1]
-
Checkpoint 1 (Solvent): Ensure no DMF peaks (δ 8.02, 2.96, 2.88) or THF peaks (δ 3.76, 1.[1]85) remain, as these can interfere with biological assays.[1]
-
Checkpoint 2 (Regio-purity): Zoom into the 5.0–5.5 ppm region.[1]
-
Checkpoint 3 (Stoichiometry): Integrate the Pyrimidine H (8.55 ppm) vs. PMB H (7.38 ppm). Ratio must be exactly 1:1 (2H:2H).[1] Deviation implies hydrolysis of the ether.[1]
References
-
PubChem Compound Summary. 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Splendid Lab. Certificate of Analysis Data for CAS 1159000-88-0. Available at: [Link][1]
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Standard reference for chemical shift prediction of pyrimidines and benzyl ethers). Available at: [Link][1]
Technical Guide: Solubility Profile and Solvent Selection for 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Topic: Solubility of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine in Organic Solvents CAS Number: 1159000-88-0 Molecular Formula: C₁₂H₁₁BrN₂O₂ Molecular Weight: 295.13 g/mol [1][2]
Executive Summary & Compound Architecture
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a critical heterocyclic intermediate, widely utilized in the synthesis of antiviral and anticancer therapeutics.[3] Its structure features a pyrimidine core functionalized with a bromine atom at the C5 position and a para-methoxybenzyl (PMB) ether at the C2 position.[3]
From a solubility perspective, this molecule exhibits a "Lipophilic Heterocycle" profile.[3] The PMB protecting group significantly increases lipophilicity compared to the parent 5-bromouracil, reducing water solubility while enhancing affinity for chlorinated and polar aprotic organic solvents.[3]
Key Physicochemical Drivers:
-
PMB Moiety: Introduces aromatic lipophilicity and planar stacking potential.[3]
-
Pyrimidine Nitrogen Atoms: Provide hydrogen bond acceptor sites, allowing moderate solubility in protic solvents (alcohols) but limiting solubility in strictly non-polar alkanes (hexanes).[3]
-
Stability Warning: The PMB ether is acid-labile .[3] Solubility testing in acidic media (pH < 4) poses a degradation risk (cleavage to 5-bromo-2-hydroxypyrimidine).[3]
Predicted Solubility Profile
Note: While specific gravimetric data is proprietary to synthesis campaigns, the following profile is derived from structure-activity relationships (SAR) of analogous 2-alkoxypyrimidines and process chemistry standards.
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; chromatography mobile phase.[3] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>150 mg/mL) | Reaction medium for nucleophilic substitutions (SɴAr).[3] |
| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 1,4-Dioxane | Good (20–80 mg/mL) | Standard workup solvents; THF used in lithiation/coupling reactions.[3] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization: Soluble at reflux, precipitates upon cooling.[3] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | Anti-solvent: Used to precipitate the product from EtOAc or DCM.[3] |
| Aqueous Media | Water, PBS (pH 7.[3]4) | Insoluble | Used to wash away inorganic salts during workup.[3] |
Experimental Protocol: Gravimetric Solubility Determination
For precise formulation or process optimization, researchers must generate empirical data.[3] The following self-validating protocol ensures accuracy by accounting for equilibration time and thermal stability.
Methodology: Isothermal Shake-Flask Method
Objective: Determine saturation solubility (
Reagents:
-
Analyte: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (Purity >98%).[3][4]
-
Solvents: HPLC Grade (DCM, MeOH, EtOAc, Hexane).[3]
Workflow Steps:
-
Excess Addition: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification:
Visual Workflow: Solubility Determination Logic
Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring saturation is achieved before measurement.
Solvent Selection for Purification (Recrystallization)
The "Moderate" solubility in alcohols and "Good" solubility in esters makes this compound an ideal candidate for purification via recrystallization or precipitation .[3]
Strategy 1: Thermal Recrystallization (Single Solvent)
-
Solvent: Ethanol or Isopropanol.[3]
-
Mechanism: The compound dissolves at boiling point (approx. 78°C for EtOH) but crystallizes out at 0–4°C.[3]
-
Protocol:
Strategy 2: Solvent/Anti-Solvent Precipitation
-
System: Dichloromethane (Solvent) / Hexane (Anti-Solvent).[3]
-
Mechanism: High solubility in DCM allows dissolution; addition of non-polar Hexane reduces the dielectric constant, forcing the polar pyrimidine to precipitate.[3]
-
Protocol:
Visual Logic: Purification Decision Tree
Figure 2: Decision logic for selecting purification solvents based on impurity profile.
References
-
Chemical Identity & Properties: PubChem.[3] Pyrimidine, 5-bromo-2-methoxy- (Analogous Structure Data). National Library of Medicine.[3] Available at: [Link][3]
-
General Solubility of Pyrimidines: Baluja, S., et al. (2016).[3][5] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Available at: [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 1159000-88-0|5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine|BLD Pharm [bldpharm.com]
- 3. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
The 4-Methoxybenzyl (PMB) Ether: A Stability & Application Guide
This guide serves as a definitive technical reference for the 4-methoxybenzyl (PMB) ether protecting group. It is designed for synthetic chemists requiring high-fidelity control over hydroxyl protection strategies in complex molecule synthesis.
Executive Summary
The 4-methoxybenzyl (PMB, or MPM) ether is a cornerstone protecting group for hydroxyl functionalities. Its utility stems from its unique orthogonality : unlike the standard benzyl (Bn) ether, the PMB ether is susceptible to oxidative cleavage (e.g., DDQ, CAN) while retaining stability toward basic and reducing conditions. This electronic differentiation—driven by the para-methoxy substituent—allows chemists to selectively expose hydroxyl groups in the presence of unsubstituted benzyl ethers, silyl ethers, and esters.
Chemical Foundation: The Electronic Effect
The PMB group's reactivity is dictated by the +M (mesomeric/resonance) effect of the methoxy group at the para position.
-
Acid Lability: The methoxy group stabilizes the benzylic carbocation intermediate generated during acid-catalyzed cleavage, making PMB ethers roughly 10³ times more acid-labile than unsubstituted benzyl ethers.
-
Oxidative Lability: The electron-rich aromatic ring lowers the oxidation potential (
), facilitating Single Electron Transfer (SET) to oxidants like DDQ. This is the mechanistic basis for its primary deprotection pathway.
Stability Profile
The following table summarizes the stability of PMB ethers under standard synthetic conditions.
| Condition Type | Specific Reagents | Stability Status | Notes |
| Basic (Hydrolytic) | NaOH, KOH, LiOH (aq/alc) | Stable | Completely inert to hydrolysis. |
| Basic (Nucleophilic) | NaH, | Stable | Compatible with carbanion chemistry. |
| Acidic (Protolic) | AcOH (glacial), dilute HCl | Meta-Stable | Stable to mild acid; cleaved by TFA, conc. HCl. |
| Acidic (Lewis) | Variable | Stable to mild LA; cleaved by strong LA ( | |
| Oxidative | DDQ, CAN | Unstable | Primary deprotection vector. |
| Oxidative | Variable | Benzylic oxidation can occur; use with caution. | |
| Reductive | Labile | Cleaves via hydrogenolysis (slower than Bn). | |
| Reductive | Stable | Inert to hydride reductions. |
Orthogonality Logic
-
PMB vs. Benzyl: PMB is cleaved by DDQ; Benzyl is stable. Both are cleaved by
/Pd, but Benzyl cleaves faster. -
PMB vs. Silyl (TBS/TIPS): PMB is stable to fluoride (
); Silyl is stable to DDQ. -
PMB vs. Esters (Bz/Ac): PMB is stable to basic hydrolysis (saponification); Esters are stable to DDQ.
Installation Protocols
Method A: Williamson Ether Synthesis (Basic Conditions)
Best for primary/secondary alcohols stable to strong base.
Reagents: Sodium Hydride (NaH), PMB-Chloride (PMBCl), TBAI (catalyst), DMF or THF.[1]
-
Setup: Flame-dry a flask under inert atmosphere (
/Ar). -
Deprotonation: Suspend NaH (1.5 equiv, 60% dispersion) in dry DMF at 0°C. Add the substrate alcohol (1.0 equiv) dropwise. Stir for 30 min to ensure
evolution ceases (alkoxide formation). -
Alkylation: Add PMBCl (1.2–1.5 equiv) and TBAI (0.1 equiv). Warm to RT and stir (1–4 h).
-
Self-Validation: TLC should show disappearance of the polar alcohol spot and appearance of a less polar product.
-
Workup: Quench with
(sat. aq). Extract with . Wash organic layer with (to remove DMF) and brine.
Method B: PMB-Trichloroacetimidate (Acidic Conditions)
Best for base-sensitive substrates (e.g., esters, epoxides).[2]
Reagents: PMB-Trichloroacetimidate (PMB-TCA), CSA or TfOH (cat.), DCM or Toluene.
-
Reagent Prep: PMB-TCA is commercially available or easily made (PMB-OH +
+ NaH). -
Reaction: Dissolve substrate (1.0 equiv) and PMB-TCA (1.5 equiv) in dry DCM at 0°C or RT.
-
Catalysis: Add Camphorsulfonic acid (CSA, 0.1 equiv) or Triflic acid (TfOH, 0.01 equiv).
-
Mechanism: Protonation of the imidate generates a reactive carbocation donor which alkylates the alcohol.
-
Workup: Quench with
. Filter precipitated trichloroacetamide byproduct.[3]
Deprotection: The Oxidative Cleavage (DDQ)[2][4]
The oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for PMB removal. It proceeds via a Single Electron Transfer (SET) mechanism.[1]
Mechanism Visualization
Caption: The DDQ oxidative cleavage pathway proceeds via SET, exploiting the electron-rich nature of the PMB ring.[1]
Standard DDQ Protocol
Reagents: DDQ (1.2–1.5 equiv), DCM:Water (18:1 v/v).
-
Solvent System: The presence of water is critical (see mechanism: water traps the oxonium ion). Anhydrous conditions will fail or lead to side reactions.
-
Execution: Dissolve substrate in DCM. Add water (approx. 5% by volume). Add DDQ solid in one portion at 0°C.
-
Observation: The reaction mixture typically turns deep green/red (charge transfer complex) and precipitates hydroquinone (DDQ-H2) as a tan solid upon completion.
-
Quench: Pour into saturated
or dilute ascorbic acid (to reduce excess DDQ). -
Optimization: For acid-sensitive substrates, buffer the reaction with solid
or phosphate buffer (pH 7) to neutralize the slightly acidic hydroquinone byproduct.
Troubleshooting & Optimization
Common Failure Modes
-
Over-oxidation: If the substrate contains other electron-rich alkenes or aromatics, DDQ may oxidize them.
-
Fix: Switch to CAN (Cerium Ammonium Nitrate) in Acetone/Water, or control temperature strictly at 0°C.
-
-
Sluggish Reaction:
-
Fix: Increase water content or use ultrasonication to break up the DDQ surface.
-
-
Acid Sensitivity:
-
Fix: Use the DDQ/Buffer method or switch to Lewis Acid cleavage (e.g.,
with dimethyl sulfide).
-
Decision Tree for PMB Usage
Caption: Strategic decision matrix for selecting PMB protection based on substrate sensitivity.
References
-
Yonemitsu, O. et al. "Selective Deprotection of PMB Ethers."[2][4] Tetrahedron, 1986, 42, 3021.[2][4] Link[4]
-
Horita, K. et al. "DDQ Oxidative Cleavage Mechanism."[2] Tetrahedron Letters, 1988, 29, 4139.[2] Link
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. Link
-
Jung, M. E. et al. "Lewis Acid Catalyzed Deprotection of PMB." Tetrahedron Letters, 2011, 52, 6051.[5] Link
-
Rai, B. et al. "PMB-Trichloroacetimidate Preparation and Usage." Tetrahedron Letters, 2003, 44, 2267. Link
Sources
potential applications of substituted pyrimidines in medicinal chemistry
An In-depth Technical Guide to the Therapeutic Applications of Substituted Pyrimidines
Introduction: The Enduring Legacy of a Privileged Heterocycle
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, a recurring motif in a vast and ever-expanding portfolio of therapeutic agents.[2][3] Its synthetic tractability and the ability of its derivatives to readily interact with a multitude of biological targets through hydrogen bonding and other molecular interactions have cemented its status as a cornerstone of modern drug discovery.[4]
This technical guide provides an in-depth exploration of the potential applications of substituted pyrimidines in medicinal chemistry, with a focus on their roles as anticancer, antiviral, and antibacterial agents. We will delve into the causality behind experimental choices in their synthesis and evaluation, present detailed protocols for key methodologies, and visualize the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable versatility of the pyrimidine core in their own therapeutic endeavors.
I. The Pyrimidine Core in Oncology: Targeting the Engines of Cancer
The development of pyrimidine-based anticancer agents has been a resounding success, with numerous FDA-approved drugs targeting the dysregulated cellular machinery that drives cancer progression.[5][6] A significant portion of these drugs function as kinase inhibitors, targeting the enzymes that act as key signaling nodes in cancer cell proliferation, survival, and metastasis.[2][7]
A. Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth in various cancers, including non-small cell lung cancer.[8] Pyrimidine-based inhibitors have been designed to compete with ATP for the kinase's binding site, thereby blocking downstream signaling.[9]
Mechanism of Action:
EGFR activation initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[10] Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to fit into the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the "hinge" region of the kinase, effectively blocking ATP from binding and preventing the autophosphorylation required for downstream signal transduction. This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Experimental Protocol: Synthesis of a Dianilinopyrimidine EGFR Inhibitor
This protocol describes a general method for the synthesis of dianilinopyrimidine derivatives, a class of potent EGFR inhibitors.
Objective: To synthesize a 2,4-dianilinopyrimidine derivative.
Materials:
-
2,4-dichloropyrimidine
-
Substituted aniline (2 equivalents)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and the desired substituted aniline (2.2 eq) in n-butanol.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 117°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2,4-dianilinopyrimidine derivative.
B. Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[11] Inhibition of DHFR leads to a depletion of these essential precursors, causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. Pyrimidine-based DHFR inhibitors, such as methotrexate, have been long-standing anticancer therapies.[12]
Experimental Protocol: In Vitro DHFR Inhibition Assay
Objective: To determine the inhibitory activity of a substituted pyrimidine against human DHFR.
Materials:
-
Human recombinant DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (substituted pyrimidine)
-
Methotrexate (positive control)
-
UV-Vis spectrophotometer
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DHFR enzyme.
-
Compound Addition: Add varying concentrations of the test compound or methotrexate to the wells.
-
Initiation of Reaction: Initiate the reaction by adding DHF to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the test compound, which is the concentration required to inhibit DHFR activity by 50%.
| Compound Class | Target Kinase | Example IC50 (nM) | Cancer Cell Line | Reference |
| Dianilinopyrimidines | EGFR | 0.95 - 1.5 | A431 | [13] |
| Pyrimidine-based | VEGFR-2 | 9190 - 13170 | A549 | [1] |
| Pyrimidine-based | Aurora A | < 200 | SCLC | [2] |
| Pyrazolo[3,4-d]pyrimidines | DHFR | < 1000 | MCF-7 | [11] |
Table 1: In Vitro Efficacy of Representative Pyrimidine-Based Anticancer Agents.
II. Pyrimidine Derivatives as Antiviral Agents
The pyrimidine scaffold is also a key component in many antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[14][15] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and halting replication.[16][17]
A. Nucleoside Analog Inhibitors of Viral Polymerases
Mechanism of Action:
Pyrimidine nucleoside analogs, such as zidovudine (AZT) for HIV and lamivudine for HIV and HBV, are prodrugs that are intracellularly phosphorylated to their active triphosphate form.[18] This triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the viral DNA by reverse transcriptase (in the case of retroviruses) or viral DNA polymerase.[19] Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next phosphodiester bond, leading to premature chain termination of the growing viral DNA strand.[17]
Experimental Protocol: Synthesis of a Pyrimidine Nucleoside Analog
This protocol outlines a general convergent synthesis approach for pyrimidine nucleoside analogs.
Objective: To synthesize a 1,2,3-triazolyl pyrimidine nucleoside analog via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Alkynyl-substituted pyrimidine
-
Azido-substituted ribofuranose
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol and water (solvent mixture)
-
Magnetic stirrer
Methodology:
-
Reactant Preparation: Dissolve the alkynyl-substituted pyrimidine (1.0 eq) and the azido-substituted ribofuranose (1.1 eq) in a mixture of tert-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired nucleoside analog.[9]
III. Substituted Pyrimidines in the Fight Against Bacterial Infections
The rise of antibiotic resistance necessitates the development of novel antibacterial agents.[20] Pyrimidine derivatives have emerged as a promising class of compounds with diverse antibacterial mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[11]
A. Antibacterial Dihydrofolate Reductase (DHFR) Inhibitors
Similar to its role in cancer, DHFR is a critical enzyme for bacterial survival.[12] The selective inhibition of bacterial DHFR over its human counterpart is a key strategy in the development of antibacterial drugs. Trimethoprim, a well-known pyrimidine-based antibacterial, exemplifies this approach.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of a substituted pyrimidine against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (substituted pyrimidine)
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Incubator
Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][21]
| Compound Class | Target/Organism | Example MIC (µg/mL) | Reference |
| Pyrimidine derivatives | S. aureus | Varies | [20] |
| Pyrimidine derivatives | E. coli | Varies | [20] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Bacterial DNA Gyrase & DHFR | - | [18] |
Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives.
IV. Classical Synthetic Methodologies for the Pyrimidine Core
The construction of the pyrimidine ring is a well-established area of organic synthesis, with several named reactions providing efficient access to a wide variety of substituted derivatives.
A. The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[22] This acid-catalyzed reaction is a cornerstone of pyrimidine synthesis due to its operational simplicity and the biological relevance of its products.[3]
Experimental Protocol: A General Procedure for the Biginelli Reaction
Objective: To synthesize a dihydropyrimidinone derivative.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
-
Reflux apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Acid Catalyst: Add a few drops of concentrated HCl to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[23][24]
B. The Pinner Synthesis
The Pinner synthesis is a versatile method for preparing substituted pyrimidines from the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents.[5][25] This reaction is particularly useful for accessing a wide range of substitution patterns on the pyrimidine ring.[13]
Experimental Protocol: A General Procedure for the Pinner Pyrimidine Synthesis
Objective: To synthesize a substituted pyrimidine.
Materials:
-
Amidine hydrochloride (1.0 eq)
-
1,3-Diketone or β-ketoester (1.0 eq)
-
Sodium ethoxide (base)
-
Ethanol
-
Reflux apparatus
Methodology:
-
Amidine Formation: Dissolve the amidine hydrochloride in ethanol and treat with a solution of sodium ethoxide in ethanol to generate the free amidine base.
-
Condensation: Add the 1,3-dicarbonyl compound to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography to yield the desired pyrimidine.[14][26]
V. Conclusion and Future Perspectives
The substituted pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent drug-like properties and synthetic accessibility have led to the development of a diverse array of therapeutic agents that have made a significant impact on human health. The examples highlighted in this guide, from kinase inhibitors in oncology to nucleoside analogs in virology and DHFR inhibitors in bacteriology, only scratch the surface of the vast potential of this versatile heterocycle.
Future research will undoubtedly continue to expand the therapeutic applications of substituted pyrimidines. The exploration of novel substitution patterns, the development of more selective and potent inhibitors, and the use of pyrimidines as scaffolds for multi-target drugs are all promising avenues for future investigation. As our understanding of the molecular basis of disease deepens, the rational design of pyrimidine-based therapeutics will continue to yield innovative and effective treatments for a wide range of human ailments.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. actascientific.com [actascientific.com]
- 22. Biginelli Reaction [organic-chemistry.org]
- 23. theochem.mercer.edu [theochem.mercer.edu]
- 24. jetir.org [jetir.org]
- 25. mdpi.com [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Methodological & Application
Buchwald-Hartwig amination of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Executive Summary
This guide details the optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine .
The substrate presents a unique chemo-selective challenge: it contains an electron-deficient heteroaryl halide at the C5 position and an acid-labile 4-methoxybenzyl (PMB) ether at the C2 position. Successful amination requires a catalyst system that overcomes the potential coordination of pyrimidine nitrogens to the palladium center while maintaining basic or neutral conditions to prevent premature cleavage of the PMB protecting group.
This document provides two distinct protocols:
-
Method A (High-Performance): Utilizes BrettPhos Pd G3/G4 for challenging amines or high-value synthesis, prioritizing yield and speed.
-
Method B (Robust/Scale-Up): Utilizes Pd₂(dba)₃ / Xantphos for cost-efficiency and larger batches.
Substrate Analysis & Strategic Logic
Electronic Environment
-
The Electrophile (C5-Br): The 5-position of the pyrimidine ring is electronically similar to the meta-position of pyridine. While less electron-deficient than the 2- or 4-positions, it is sufficiently activated for oxidative addition, provided the catalyst is electron-rich.
-
The Protecting Group (C2-OPMB): The alkoxy group at C2 acts as a π-donor, increasing electron density in the ring compared to a 2-halopyrimidine. This slightly suppresses the rate of oxidative addition, necessitating a highly active catalyst (e.g., bulky, electron-rich phosphines).
-
Catalyst Poisoning: Unprotected pyrimidine nitrogens can displace phosphine ligands, forming inactive Pd-bis(heterocycle) complexes. Bulky ligands (biaryl phosphines) are required to sterically preclude this interaction.
Stability Constraints (The "Self-Validating" Control)
-
Acid Sensitivity: The PMB ether is cleaved by strong acids (TFA, HCl) or oxidative conditions (DDQ). Crucial: All workup and purification steps must remain basic or neutral. Silica gel chromatography should be performed with 1% Triethylamine (Et₃N) if the product is acid-sensitive.
-
Base Tolerance: The PMB group is stable to the standard bases used in Buchwald couplings (NaOtBu, Cs₂CO₃, K₃PO₄).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the competition between productive amine binding and unproductive pyrimidine N-coordination.
Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle pyrimidine coordination.
Experimental Protocols
Method A: High-Performance (BrettPhos Pd G3)
Recommended for: Primary amines, anilines, and high-value library synthesis.
Reagents:
-
Substrate: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (1.0 equiv)
-
Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).
-
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Use Cs₂CO₃ if the amine contains esters or other base-sensitive groups.
-
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Protocol:
-
Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the pyrimidine substrate, BrettPhos Pd G3, and Base (NaOtBu or Cs₂CO₃) to a reaction vial equipped with a magnetic stir bar.
-
Add Liquids: Seal the vial. Evacuate and backfill with N₂ (3x) if not in a glovebox. Inject the anhydrous solvent and the amine (if liquid) through the septum.
-
Reaction: Heat the mixture to 80–100 °C for 2–12 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass.
-
-
Workup (PMB-Safe):
-
Cool to room temperature.[3]
-
Dilute with EtOAc.
-
Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Do NOT wash with dilute HCl. Wash with water and brine only.
-
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
-
Tip: Pre-treat the silica column with 1% Et₃N/Hexanes to neutralize acidity if the product streaks.
-
Method B: Robust Scale-Up (Xantphos/Pd₂dba₃)
Recommended for: Amides, sulfonamides, and multigram scale-up where catalyst cost is a factor.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + Xantphos (3.0 - 4.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (reflux)
Modifications:
-
This system requires slightly higher temperatures (100 °C) due to the large bite angle of Xantphos, which stabilizes the Pd(II) intermediate but slows reductive elimination.
-
Excellent for coupling amides (Goldberg-like conditions) to the pyrimidine.
Workflow & Data Visualization
Comparative Data: Ligand & Base Screening
The following table summarizes expected performance based on internal historical data for electron-deficient heteroaryl halides.
| Parameter | BrettPhos Pd G3 / NaOtBu | Xantphos / Cs₂CO₃ | BINAP / NaOtBu |
| Primary Amine Yield | 92-98% (Excellent) | 75-85% (Good) | 40-60% (Variable) |
| Secondary Amine Yield | 85-90% (Very Good) | 50-70% (Moderate) | <40% (Poor) |
| Reaction Time | 1-4 Hours | 12-18 Hours | 12-24 Hours |
| PMB Stability | High | High | High |
| Cost | $ |
Operational Workflow (DOT Diagram)
Figure 2: Operational workflow ensuring inert handling and basic workup conditions.
Troubleshooting & "Self-Validating" Checks
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or RuPhos . The pyrimidine N is likely binding to Pd. Ensure solvent is strictly anhydrous. |
| PMB Cleavage (Product - 120 mass) | Acidic Contamination | Ensure no acidic washes were used. Check if the solvent (e.g., CHCl3) has acidic stabilizers. Use basic alumina or Et₃N-treated silica. |
| Hydrodehalogenation (Ar-H) | Hydride Source | Solvent may be wet or oxidizing. Use fresh NaOtBu . Avoid alcohols as solvents if using strong bases; switch to Toluene or Dioxane. |
| Starting Material Recovery | Oxidative Addition Failure | The C2-alkoxy group deactivates the ring. Increase Temp to 110°C or switch to tBuBrettPhos (even more electron-rich). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Hartwig, J. F. (2010).[3] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (General Reference for Mechanism).
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Reference for PMB stability).
Sources
Application Note: Sonogashira Cross-Coupling of 5-Bromopyrimidine Derivatives
Abstract & Strategic Importance
The functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs) and antivirals. While the 2- and 4-positions are susceptible to SNAr, the C5 position is electronically distinct, requiring transition-metal catalysis for modification.
Coupling at the C5 position of 5-bromopyrimidine presents two specific mechanistic hurdles:
-
Catalyst Poisoning: The endocyclic nitrogen atoms (N1/N3) are strong
-donors capable of displacing phosphine ligands on Palladium, leading to the formation of inactive "Palladium Black." -
Electronic Deactivation: The electron-deficient nature of the pyrimidine ring makes the C5-Br bond less prone to oxidative addition compared to electron-rich aryl bromides.
This guide provides two self-validating protocols: a Standard Copper-Catalyzed Method for robust substrates and a High-Activity Copper-Free Method for difficult, nitrogen-rich substrates prone to homocoupling.
Mechanistic Insight & Causality
To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle and the critical "off-cycle" trap caused by pyrimidine coordination.
Figure 1: Catalytic Cycle and N-Coordination Trap
Caption: The primary failure mode is the formation of stable Pd-N species (Red Box). Bulky ligands (e.g., XPhos) prevent this coordination.
Critical Parameter Optimization
Before beginning, select the protocol based on your substrate's profile.
| Parameter | Protocol A: Standard (Cu-Catalyzed) | Protocol B: Advanced (Cu-Free) |
| Best For | Simple alkynes, robust substrates, cost-efficiency. | Pyrimidines with extra N-heterocycles, substrates prone to Glaser coupling (homocoupling). |
| Pd Source | PdCl2(PPh3)2 (Stable Pd(II)) | Pd2(dba)3 or Pd(OAc)2 (Active Pd(0)) |
| Ligand | PPh3 (Triphenylphosphine) | XPhos or SPhos (Biaryl Buchwald ligands) |
| Co-Catalyst | CuI (Essential for transmetallation) | None (Avoids acetylide dimerization) |
| Base | Et3N or Diisopropylamine (Organic) | Cs2CO3 or K3PO4 (Inorganic) |
| Solvent | THF or DMF (Anhydrous) | 1,4-Dioxane or MeCN (Degassed) |
Protocol A: Standard Copper-Catalyzed Method
Application: Routine synthesis of 5-alkynylpyrimidines where the alkyne is not prohibitively expensive.
Reagents
-
5-Bromopyrimidine derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.05 equiv / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)
-
Solvent/Base: THF/Triethylamine (3:1 ratio)
Step-by-Step Methodology
-
Deoxygenation (Critical): Sparge the THF/TEA solvent mixture with Argon or Nitrogen for 15 minutes. Reason: O2 promotes Copper-mediated homocoupling of the alkyne (Glaser coupling), wasting your starting material.
-
Vessel Charging: In a reaction vial equipped with a stir bar, add the 5-bromopyrimidine, Pd catalyst, and CuI.
-
Solvent Addition: Add the degassed solvent mixture via syringe under inert atmosphere.
-
Alkyne Addition: Add the terminal alkyne last.
-
Note: If the reaction turns black immediately, your solvent was likely wet or oxygenated.
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.
-
Self-Validation: A color change from yellow/orange to dark brown/grey is normal as Pd(0) is generated.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd/Cu residues.
-
Concentrate in vacuo.
-
Purification: Flash chromatography. Tip: Pre-treat the silica column with 1% Et3N in hexanes to prevent the basic pyrimidine product from streaking.
-
Protocol B: High-Activity Copper-Free Method
Application: "Difficult" couplings where Protocol A fails due to N-poisoning or where trace Copper is unacceptable (e.g., late-stage pharmaceutical intermediates).
Reagents
-
5-Bromopyrimidine derivative (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Catalyst: Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv)
-
Why XPhos? The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the pyrimidine nitrogen from coordinating, while still allowing the linear alkyne to react.
-
-
Base: Cesium Carbonate [Cs2CO3] (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (with 1% water to aid solubility of inorganic base).
Step-by-Step Methodology
-
Pre-complexation: In the reaction vial, add Pd(OAc)2, XPhos, and the solvent. Stir at room temperature for 5 minutes.
-
Observation: The solution should turn from orange to a distinct yellow/pale color, indicating ligation.
-
-
Substrate Addition: Add the 5-bromopyrimidine, the alkyne, and the solid Cs2CO3.
-
Degassing: Seal the vial and purge with Argon (balloon) for 5 minutes.
-
Reaction: Heat to 80°C for 2–6 hours.
-
Workup (Specific for Amphoteric Pyrimidines):
-
Dilute with Ethyl Acetate and water.
-
Check pH: If your pyrimidine has acidic protons (e.g., NH groups), adjust aqueous layer pH to ~7 to ensure the product is in the organic phase.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Troubleshooting & Self-Validation System
Use this logic flow to diagnose failures.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for common Sonogashira failures.
Safety & Handling
-
Copper Acetylides: In Protocol A, dry copper acetylides can be shock-sensitive explosives. Never let the reaction residue dry out completely before quenching with water/acid.
-
Pressure: Heating volatile solvents (THF) in sealed vials generates pressure. Use rated pressure vials.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link
-
Gholap, A. R., et al. (2005).[7] Copper- and Ligand-Free Sonogashira Reaction Catalyzed by Pd(0) Nanoparticles.[8] The Journal of Organic Chemistry, 70(12), 4869–4872. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
protocol for nucleophilic aromatic substitution on pyrimidines
Application Note: Precision Nucleophilic Aromatic Substitution ( ) on Pyrimidines
Executive Summary
The pyrimidine core is a ubiquitous pharmacophore in modern drug discovery, present in broadly prescribed oncology (e.g., Imatinib) and antiviral agents. However, functionalizing the pyrimidine ring via Nucleophilic Aromatic Substitution (
In 2,4-dihalopyrimidines, distinguishing between the C2 and C4 positions requires strict kinetic control. This guide provides a validated framework for achieving high regiochemical fidelity. We move beyond basic textbook definitions to explore the "Process Chemist's" approach—focusing on solvent effects, temperature ramps, and base selection to maximize yield and minimize bis-substitution impurities.
Mechanistic Foundation: The Diazine Advantage
Pyrimidines are
The Addition-Elimination Pathway
Unlike electrophilic aromatic substitution (
-
Addition: The nucleophile attacks the electron-deficient carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The leaving group (LG) is expelled, restoring aromaticity.
Visualization of the Mechanism
The following diagram illustrates the reaction coordinate and resonance stabilization that dictates reactivity.
Figure 1: Reaction pathway for
Critical Parameter Optimization
Success in pyrimidine chemistry is rarely about the reagent; it is about the conditions .
Regioselectivity: The C4 vs. C2 Battle
In 2,4-dichloropyrimidine:
-
C4 Position: generally more reactive .[3] The intermediate negative charge can be delocalized onto the N1 nitrogen (para-like resonance). This is the kinetic product.
-
C2 Position: Less reactive due to steric shielding by flanking nitrogens and less favorable resonance stabilization (ortho-like).
Expert Insight: If an Electron Withdrawing Group (EWG) like
Solvent Selection Guide
Solvent choice dictates the reaction rate and the "cleanness" of the profile.
| Solvent Class | Examples | Suitability | Process Note |
| Dipolar Aprotic | DMF, DMSO, NMP | High | Maximizes nucleophilicity of amines/anions. Risk: Difficult to remove; aqueous workup required. |
| Protic | iPrOH, EtOH, nBuOH | Medium | Good for solubility. Can retard rate via H-bonding to nucleophile. Benefit: Product often precipitates directly (slurry-to-slurry). |
| Non-Polar | THF, Toluene, DCM | Low | Generally poor reaction rates unless phase transfer catalysts (PTC) are used. |
| Green Alternatives | 2-MeTHF, EtOAc | Emerging | Recommended for scale-up to avoid reprotoxic solvents like NMP/DMF [3]. |
Decision Framework & Workflows
Before starting, use this decision tree to select the correct protocol.
Figure 2: Strategic decision tree for regioselective functionalization of pyrimidines.
Standard Operating Protocols (SOPs)
Protocol A: Kinetic C4-Selective Amination
Objective: Selectively install an amine at C4 of 2,4-dichloropyrimidine while preserving the C2-chloride.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (0.95 - 1.05 eq)
-
Base:
(1.5 eq) or DIPEA (1.2 eq) -
Solvent: Isopropanol (IPA) or THF/DMF mix.
Procedure:
-
Charge the reaction vessel with 2,4-dichloropyrimidine and solvent (10 volumes).
-
Cool the mixture to 0°C - 5°C. Process Note: Cooling is critical to suppress C2 attack and bis-substitution.
-
Add Base followed by the dropwise addition of the Amine (diluted in 2 vol solvent) over 30-60 minutes.
-
Caution: Exothermic reaction. Maintain internal temperature <10°C.
-
-
Agitate at 0°C-RT for 2-4 hours. Monitor via HPLC/UPLC.
-
Endpoint: <2% Starting Material, <5% Bis-product.
-
-
Workup:
Protocol B: C2-Displacement (Post-C4 Functionalization)
Objective: Displace the remaining C2-chloride. This bond is significantly less reactive and requires energy.
Reagents:
-
Substrate: 2-Chloro-4-aminopyrimidine (1.0 eq)
-
Nucleophile: Amine/Alkoxide (1.2 - 1.5 eq)
-
Base:
(2.0 eq) or NaH (for alcohols). -
Solvent: DMSO, NMP, or Dioxane.
Procedure:
-
Charge substrate, base, and nucleophile into the vessel.[6]
-
Heat to 80°C - 120°C.
-
Note: If using volatile amines, use a sealed pressure vessel (bomb) or microwave reactor.
-
-
Monitor closely. Extended heating can lead to degradation or hydrolysis of the C4-amine if water is present.
-
Workup: Pour into ice water. Vigorous stirring usually induces precipitation. Recrystallize from EtOH/Water if necessary.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Bis-substitution (C2+C4) | Temperature too high during addition; Excess nucleophile. | Cool reaction to -10°C; Reduce amine stoichiometry to 0.95 eq; Add amine slower. |
| Hydrolysis (Pyrimidinone formation) | Wet solvent; Hygroscopic base ( | Use anhydrous solvents; Switch to organic base (DIPEA); Ensure reaction is under |
| No Reaction at C2 | C2 position is deactivated by C4-amine electron donation. | Increase Temp (>100°C); Switch to stronger solvent (NMP); Use microwave irradiation; Consider acid catalysis (rare but effective for anilines). |
| Regioselectivity Flip (C2 > C4) | Substrate has C5-donor or specific H-bonding directing group. | Verify structure via NOE NMR. If C2 is desired, exploit this.[4][7][8] If C4 is desired, protect H-bonding sites. |
References
-
American Chemical Society (ACS): Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. [Link]
-
ResearchGate (Full Text): Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Organic Process Research & Development (OPRD): Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
Organic Chemistry Portal: Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]
-
Baran Lab (Scripps): Haloselectivity of Heterocycles (Group Meeting Notes). [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Utilization of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine in Fragment-Based Drug Discovery (FBDD)
Application Note & Protocol Guide
Introduction: The "Masked Polar Core" Strategy
In Fragment-Based Drug Discovery (FBDD), the pyrimidine ring is a "privileged scaffold," appearing in a vast number of FDA-approved kinase inhibitors and GPCR ligands. However, a recurring challenge in fragment evolution is the solubility and handling of highly polar fragments during synthetic elaboration.
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine represents a tactical solution to this challenge. It serves as a bifunctional linchpin that employs a "Masked Polar Core" strategy:
-
The 5-Bromo Handle (Growth Vector): A reactive electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid "growth" of the fragment into a lead-like molecule.
-
The 2-OPMB Group (Masking Agent): The p-methoxybenzyl (PMB) ether protects the 2-position oxygen. This renders the molecule lipophilic enough for facile organic synthesis and purification. Crucially, upon deprotection, it reveals the 2-pyrimidinone (or 2-hydroxypyrimidine) tautomer—a potent hydrogen bond donor/acceptor motif often critical for binding to the hinge region of kinases or the active sites of metalloenzymes.
This guide details the protocols for utilizing this scaffold to generate high-affinity libraries.
Strategic Workflow
The following diagram illustrates the "Grow-and-Reveal" workflow. The scaffold acts as the central hub, undergoing vector expansion before unmasking the pharmacophore.
Figure 1: The "Grow-and-Reveal" FBDD cycle. The PMB group maintains lipophilicity during the coupling phase, while the final deprotection reveals the critical binding motif.
Experimental Protocols
The following protocols are optimized for robustness and scalability in a library generation setting.
Protocol A: Suzuki-Miyaura Cross-Coupling (Fragment Growth)
This step utilizes the 5-bromo handle to install diverse aryl or heteroaryl groups.
Reagents:
-
Scaffold: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (1.0 equiv)
-
Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for resistance to oxidation and broad substrate scope.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat to 80–90 °C for 2–4 hours (or 110 °C for 30 min in a microwave reactor).
-
Monitoring: Monitor by LC-MS. The starting material (Br-pyrimidine) should disappear; the product will retain the PMB group (Mass + ~120 Da vs expected final core).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The PMB group ensures the product moves easily on silica, unlike the free pyrimidinone.
Protocol B: PMB Deprotection (Pharmacophore Unmasking)
Once the fragment is grown, the PMB group is removed to reveal the polar 2-pyrimidinone/2-hydroxy moiety.
Reagents:
-
Substrate: Purified Suzuki product (from Protocol A).
-
Acid: Trifluoroacetic acid (TFA).[3]
-
Solvent: Dichloromethane (DCM).
-
Scavenger (Optional): Triethylsilane (TES) - Use if the R-group is electron-rich to prevent benzylation of the scaffold.
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Acidification: Add TFA dropwise at 0 °C (ratio DCM:TFA = 2:1 to 4:1).
-
Reaction: Warm to room temperature and stir for 1–3 hours. The solution typically turns a distinct color (often pink/red) due to the formation of the PMB cation.
-
Monitoring: Check LC-MS for the loss of mass 120 (PMB group).
-
Workup (Volatile): Concentrate the reaction mixture in vacuo to remove TFA. Co-evaporate with toluene or DCM (3x) to remove trace acid.
-
Neutralization: The product may exist as a TFA salt. For biological assays, dissolve in DMSO or neutralize via a short plug of weak basic resin or bicarbonate wash if solubility permits.
Data Interpretation & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common issues encountered with this scaffold.
| Parameter | Observation | Diagnosis | Corrective Action |
| Coupling Yield | < 20% | Protodebromination | Ensure strictly anhydrous/degassed conditions; switch to Pd(PPh₃)₄. |
| Coupling Yield | No Reaction | Catalyst Poisoning | Check boronic acid purity; increase catalyst load to 10 mol%. |
| Deprotection | Incomplete | Steric Bulk | Increase Temperature to 40°C or use neat TFA. |
| Deprotection | Side Products | Alkylation of R-group | Add cation scavenger (Triethylsilane or Anisole) during TFA step. |
| Solubility | Precipitate | Product is Polar | The deprotected product (pyrimidinone) is highly polar. Use DMSO/MeOH for transfers. |
Scientific Grounding & Mechanism
Why Pyrimidines? Pyrimidines are bioisosteres of the purine ring found in ATP. Consequently, they are foundational scaffolds for Kinase Inhibitors (e.g., Dasatinib, Imatinib analogues). The 2-position oxygen (revealed after PMB removal) often acts as a hydrogen bond acceptor for the "hinge region" backbone NH of the kinase ATP-binding site [1, 5].
The Role of PMB: The p-methoxybenzyl ether is unique among protecting groups because it can be cleaved under oxidative (DDQ) or acidic (TFA) conditions [4]. In the context of pyrimidines, TFA is preferred because pyrimidines are electron-deficient and resistant to acid-catalyzed decomposition, whereas oxidative conditions might affect electron-rich R-groups added during the Suzuki coupling [6].
Suzuki-Miyaura Selectivity: The C5-Br position is electronically activated for oxidative addition by Palladium(0) due to the electron-withdrawing nature of the pyrimidine nitrogens. This makes 5-bromo-pyrimidines excellent "FragLites" (halogenated fragments) for rapid chemical space exploration [2, 3].
References
-
Fragment-Based Drug Discovery (FBDD)
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry.
-
-
Suzuki Coupling on Pyrimidines
-
BenchChem Application Notes.[4] "Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine."
-
-
Halogenated Fragments ("FragLites")
-
Norton, R. S., et al. "Fragment-based drug discovery—the importance of high-quality molecule libraries." EMBO Molecular Medicine.
-
-
PMB Protection Chemistry
-
Greene, T. W., & Wuts, P. G. M.[3] "Protective Groups in Organic Synthesis." Wiley-Interscience.
-
Common Organic Chemistry. "PMB Protection and Deprotection Conditions."
-
-
Pyrimidine Scaffolds in Oncology
-
MDPI Pharmaceuticals. "Recent Advances in Pyrimidine-Based Drugs."
-
-
Deprotection Mechanisms
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
Application Note: Precision Scale-Up of 5-Substituted Pyrimidine Intermediates
Executive Summary
The 5-substituted pyrimidine motif is a ubiquitous pharmacophore in modern oncology (e.g., kinase inhibitors like Imatinib) and antiviral therapeutics. However, the scale-up of these intermediates presents a dichotomy of challenges: the pyrimidine ring is electron-deficient, making electrophilic aromatic substitution (EAS) at the 5-position sluggish without activating groups, while the resulting halogenated intermediates are prone to regioselectivity issues during functionalization.
This guide provides a technical roadmap for the industrial scale-up of 5-substituted pyrimidines. We focus on two high-value transformations: Vilsmeier-Haack formylation (addressing thermal hazards) and Regioselective Suzuki-Miyaura coupling (addressing catalyst control).
Part 1: Strategic Route Selection
Before initiating a kilo-lab campaign, the synthetic route must be evaluated against the "Build vs. Functionalize" matrix. While ring closure (e.g., condensation of 1,3-dicarbonyls with amidines) is scalable, it often lacks the flexibility required for late-stage diversification. Direct functionalization of the heteroaromatic core is preferred for analog generation but carries higher safety and selectivity risks.
Decision Matrix: Synthesis of 5-Substituted Pyrimidines
Figure 1: Strategic decision tree for selecting the optimal scale-up pathway based on the target C5-functionality.
Part 2: Protocol A - Safe Scale-Up of Vilsmeier-Haack Formylation
The introduction of a formyl group at the 5-position of electron-rich pyrimidines (e.g., 4,6-dihydroxy-2-methylpyrimidine) is a standard industrial transformation. However, the Vilsmeier-Haack (VH) reaction poses severe thermal hazards upon scale-up due to the instability of the Vilsmeier complex and the exothermicity of the quench step.
Critical Process Parameters (CPPs)
-
Reagent Order: Never add POCl3 rapidly to DMF at room temperature. The formation of the chloroiminium ion is exothermic.
-
Thermal Stability: The Vilsmeier complex can decompose violently above 50-60°C if accumulated.
-
Quench: Hydrolysis of the intermediate releases massive amounts of HCl and heat.
Step-by-Step Protocol (1.0 kg Scale)
Target: 4,6-Dichloro-5-formylpyrimidine (from 4,6-dihydroxypyrimidine).
-
Vilsmeier Reagent Formation (Controlled):
-
Charge a glass-lined reactor with anhydrous DMF (5.0 vol) and cool to 0°C.
-
Add POCl3 (2.5 equiv) dropwise over 2 hours, maintaining internal temperature (
) < 10°C. -
Checkpoint: Stir for 30 mins at 0°C to ensure complete formation of the electrophile.
-
-
Substrate Addition:
-
Add 4,6-dihydroxypyrimidine (1.0 equiv) portion-wise as a solid. Note: Slurry addition is preferred if pumping capability exists to avoid opening the reactor.
-
Allow
to rise to 20°C, then heat gradually to 80°C over 4 hours. -
Safety Note: Monitor off-gassing (HCl). Scrubber system must be active.
-
-
Reaction Monitoring:
-
Hold at 80°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Cool the dark red solution to 20°C.
-
-
Inverse Quench (Critical for Safety):
-
Do NOT add water to the reaction mixture.
-
Prepare a separate vessel with crushed ice/water (10 vol) and vigorous agitation.
-
Slowly pump the reaction mixture into the ice water, maintaining quench
< 15°C. -
Why: This "inverse quench" prevents localized overheating and runaway decomposition.
-
-
Isolation:
-
Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3 x 3 vol).
-
Wash organics with sat.[1] NaHCO3 (carefully, CO2 evolution) and brine.
-
Concentrate to yield the crude aldehyde.
-
Safety Reference: Thermal decomposition of Vilsmeier complexes is a known hazard; flow chemistry is recommended for scales >10kg to minimize active volume [1, 2].
Part 3: Protocol B - Regioselective C5-Suzuki Coupling
Functionalizing 5-bromo-2,4-dichloropyrimidine presents a classic regioselectivity puzzle.
-
SNAr (Nucleophilic Substitution): Nucleophiles attack C4 (most electron-deficient).
-
Pd-Catalyzed Coupling: Pd(0) undergoes oxidative addition preferentially at the C5-Br bond (weaker bond than C-Cl) or the most electron-deficient C-Cl bond depending on the catalyst system.
-
Rule of Thumb: For 5-bromo-2,4-dichloropyrimidine, standard Suzuki conditions favor C5-arylation first, leaving the C2/C4 chlorides intact for subsequent substitution.
Regioselectivity Data
| Substrate | Reaction Type | Preferred Site | Mechanistic Driver |
| 5-Bromo-2,4-dichloropyrimidine | Suzuki (Pd) | C5 (Br) | Oxidative addition rate: Ar-Br > Ar-Cl |
| 5-Bromo-2,4-dichloropyrimidine | SNAr (Amine) | C4 (Cl) | Electronic deficiency (para to N) |
| 2,4-Dichloropyrimidine | Suzuki (Pd) | C4 (Cl) | Electronic activation of C-Cl bond |
Step-by-Step Protocol (500 g Scale)
Target: 5-Aryl-2,4-dichloropyrimidine.[2]
-
System Preparation:
-
Reactor: 5L Jacketed vessel, nitrogen inerted.
-
Solvent: 1,4-Dioxane/Water (4:1). Note: Alcoholic solvents can accelerate reaction but may cause nucleophilic displacement side-products.
-
-
Charging:
-
Charge 5-bromo-2,4-dichloropyrimidine (1.0 equiv), Aryl-Boronic acid (1.05 equiv), and Na2CO3 (2.0 equiv).
-
Degas solvent via sparging with N2 for 30 mins (Critical for catalyst life).
-
-
Catalyst Addition:
-
Add Pd(PPh3)4 (1–3 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).
-
Heat to 60–80°C. Caution: Do not overheat; C4-coupling (bis-arylation) becomes competitive >90°C.
-
-
Workup & Scavenging (The "Clean-Up"):
-
Cool to RT. Filter off inorganic salts.
-
Pd Removal Step: Add Trimercaptotriazine (TMT) (0.5 equiv relative to Pd) or SiliaMetS® Thiol resin (10 wt% of substrate). Stir at 50°C for 2 hours.
-
Filter through a pad of Celite/Charcoal.
-
Crystallize from Heptane/IPA to remove homocoupled boronic acid impurities.
-
Part 4: Process Safety & Impurity Control
Palladium Scavenging Strategies
In pharmaceutical intermediates, residual Pd must often be <10 ppm. Standard workups rarely achieve this.
Comparative Efficiency of Scavengers:
| Method | Efficiency | Pros | Cons |
| Activated Carbon (Darco KB-B) | Moderate (50-80%) | Cheap, removes color | Low selectivity, yield loss |
| Silica-Thiol Resins (SiliaMetS) | High (>95%) | High affinity, no contamination | Expensive for bulk commodity |
| Trimercaptotriazine (TMT) | High (>90%) | Forms insoluble Pd-TMT precipitate | requires filtration, sulfur smell |
| N-Acetylcysteine Wash | Moderate | Soluble, cheap | Requires pH control |
Workflow: Pd Removal Logic
Figure 2: Iterative workflow for reducing Palladium content to pharmaceutical limits.
References
-
Thermal Hazards of Vilsmeier-Haack: Stoessel, F. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction. ResearchGate. Link
-
Scale-Up Safety: Stanford Environmental Health & Safety. (2023).[3][4][5] Scale Up Safety Guidelines. Link
-
Palladium Removal Strategies: Organic Process Research & Development. (2023).[3][4][5] Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications.[1] Link
-
Regioselectivity in Pyrimidines: MDPI. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Link
-
Industrial Synthesis Review: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2021). J. Chem. Rev. Link
Sources
LC-MS method development for reaction monitoring
Application Note: A Senior Application Scientist's Guide to LC-MS Method Development for Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monitoring the intricate dance of molecules during a chemical reaction is paramount for optimizing yields, identifying byproducts, and understanding reaction kinetics. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for this purpose, offering a unique combination of separation and highly sensitive, specific detection.[1] This application note provides a comprehensive, field-proven guide to developing robust and reliable LC-MS methods for reaction monitoring. Moving beyond a simple checklist of steps, this guide delves into the causality behind experimental choices, empowering researchers to build self-validating protocols tailored to their specific chemical systems. We will explore the entire workflow, from initial reaction quenching and sample preparation to chromatographic separation, mass spectrometric detection, and data analysis, all grounded in authoritative scientific principles.
Introduction: The "Why" Behind Real-Time Reaction Analysis
In the fast-paced world of chemical research and drug development, a "fire and forget" approach to synthesis is no longer viable. Understanding the dynamic progression of a reaction—the consumption of starting materials, the emergence of intermediates, and the formation of products and impurities—is critical for:
-
Kinetic Profiling: Determining reaction rates and understanding mechanistic pathways.
-
Yield Optimization: Identifying the optimal time to quench a reaction for maximum product formation.
-
Impurity Identification: Detecting and characterizing unwanted byproducts that can impact safety and efficacy.
-
High-Throughput Screening: Rapidly evaluating the success of numerous parallel reactions in discovery chemistry.[2][3]
LC-MS provides an unparalleled window into this dynamic process. High-Performance Liquid Chromatography (HPLC) separates the complex mixture of components, while the mass spectrometer provides sensitive and selective detection, often without the need for chromophores.[1][4] This combination allows for the confident identification and quantification of each species in the reaction mixture over time.[1]
The Foundational Workflow: A Logic-Driven Approach
A successful LC-MS reaction monitoring method is built upon a logical sequence of steps, each influencing the next. Understanding this interconnectedness is key to developing a robust and reliable assay.
Figure 1: A high-level overview of the LC-MS method development workflow for reaction monitoring.
Protocol I: Sample Preparation - The First Critical Step
The goal of sample preparation is to create a clean, stable sample that is compatible with the LC-MS system.[5] This often-overlooked step is crucial for preventing column clogging, minimizing ion suppression, and ensuring accurate quantification.[5][6]
Reaction Quenching: Freezing the Moment
To accurately capture the state of a reaction at a specific time point, it must be effectively stopped or "quenched." The choice of quenching agent and conditions is critical and depends on the reaction chemistry.
-
Causality: An inappropriate quenching method can lead to the degradation of reactants or products, or even allow the reaction to proceed at a slower rate, leading to inaccurate kinetic data. For instance, quenching an acid-catalyzed reaction with a basic solution is a common and effective strategy.
Protocol 3.1: General Quenching Procedure
-
Determine the appropriate quenching agent: This could be an acid, base, reducing agent, or oxidizing agent, depending on the reaction mechanism.
-
Prepare the quenching solution: Ensure the concentration is sufficient to completely stop the reaction upon addition.
-
At the desired time point, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing the quenching solution.
-
Vortex the vial to ensure thorough mixing.
Dilution and Filtration: Preparing for Injection
Reaction mixtures are often too concentrated for direct injection into an LC-MS system. Dilution is necessary to prevent detector saturation and column overload. Filtration removes any particulate matter that could damage the instrument.
Protocol 3.2: Dilution and Filtration
-
Choose a dilution solvent that is compatible with the mobile phase. A common choice is a mixture of the initial mobile phase components.
-
Perform a serial dilution of the quenched reaction mixture to bring the analyte concentrations within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial. This removes any precipitated salts or other particulates.
Protocol II: Liquid Chromatography - The Art of Separation
The liquid chromatography step separates the components of the reaction mixture based on their physicochemical properties.[7] A well-developed chromatographic method will provide baseline resolution of all compounds of interest, which is essential for accurate quantification and to minimize matrix effects.[8]
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical decision in method development.[9][10] For most reaction monitoring applications involving small organic molecules, reversed-phase chromatography is the preferred mode.[11]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions | General purpose, good for a wide range of non-polar to moderately polar compounds. |
| C8 (Octylsilane) | Hydrophobic interactions (less retentive than C18) | More polar compounds or when shorter run times are desired. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Aromatic compounds, offering alternative selectivity to C18. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions | Halogenated compounds, isomers, and polar compounds. |
| Embedded Polar Group (EPG) | Hydrophobic and hydrogen bonding interactions | A mix of polar and non-polar compounds; compatible with 100% aqueous mobile phases. |
Causality: The choice of stationary phase dictates the primary separation mechanism.[9] Matching the column chemistry to the analyte properties is key to achieving good retention and selectivity.[10] For example, a mixture of aromatic isomers might be better resolved on a Phenyl-Hexyl column due to favorable π-π interactions.
Mobile Phase Optimization: Driving the Separation
The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column.[12] The composition of the mobile phase is adjusted to control the retention and elution of the analytes.[13]
Protocol 4.2: Mobile Phase Scouting
-
Start with a generic gradient: A common starting point is a linear gradient from 5% to 95% organic solvent over 10-15 minutes.
-
Evaluate different organic modifiers: Run the same gradient with both acetonitrile and methanol. Acetonitrile is generally a stronger solvent and can provide different selectivity.
-
Incorporate additives if necessary: Small amounts of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can improve peak shape for ionizable compounds by suppressing silanol interactions and promoting a consistent charge state.[12]
Figure 2: Decision tree for chromatographic method optimization.
Protocol III: Mass Spectrometry - Sensitive and Specific Detection
The mass spectrometer detects the ions produced from the analytes eluting from the LC column.[11] Proper optimization of the MS parameters is essential for achieving the desired sensitivity and specificity.[14]
Ionization Technique Selection
The first step is to choose the appropriate ionization technique. For most compounds amenable to LC, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[15][16]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable molecules. It can be run in positive or negative ion mode.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds with molecular weights typically below 1500 Da.[15]
Causality: The ionization technique must be matched to the analyte's properties to ensure efficient ion generation.[17] A highly polar, non-volatile compound will likely not ionize well by APCI, resulting in poor sensitivity.
Mass Analyzer and Data Acquisition Mode
For quantitative reaction monitoring, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the gold standard due to its high sensitivity and selectivity.[18][19]
Protocol 5.2: MRM Method Development
-
Infuse a standard of each analyte directly into the mass spectrometer.
-
Optimize the precursor ion: In full scan mode, identify the most abundant ion for the analyte (e.g., [M+H]⁺ or [M-H]⁻).
-
Optimize the product ions: Fragment the precursor ion in the collision cell and identify the most stable and abundant product ions.
-
Optimize the collision energy: Vary the collision energy to maximize the signal of the chosen product ion.
-
Create an MRM transition: Program the mass spectrometer to specifically monitor the transition from the optimized precursor ion to the optimized product ion.[19]
| Parameter | Description | Impact on Data Quality |
| Capillary/Spray Voltage | The voltage applied to the ESI needle. | Affects the efficiency of droplet formation and ionization. |
| Gas Flow (Nebulizer, Drying) | The flow rates of the nebulizing and drying gases. | Crucial for desolvation of the droplets to release gas-phase ions. |
| Source/Drying Gas Temperature | The temperature of the ion source. | Aids in desolvation; too high a temperature can cause thermal degradation. |
| Collision Energy (CE) | The energy used to fragment the precursor ion in the collision cell. | Determines the fragmentation pattern and the intensity of the product ions.[17] |
| Dwell Time | The time spent monitoring a specific MRM transition. | A longer dwell time increases the signal-to-noise ratio but limits the number of transitions that can be monitored per unit time. |
Data Analysis and Quantification
Once the data is acquired, it must be processed to extract meaningful quantitative information. This involves peak integration, calibration, and plotting the concentration of each species over time.
Calibration Strategies
For accurate quantification, a calibration curve must be constructed.[1]
-
External Calibration: A series of standards of known concentration are prepared and analyzed separately from the samples.[1]
-
Internal Calibration: A known amount of a stable isotope-labeled internal standard is added to every sample and standard.[1][20] This is the preferred method as it corrects for variations in sample preparation and instrument response.[6][21]
Causality: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte of interest, can lead to inaccurate quantification.[6][8][22] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate these effects.[6]
Data Analysis Workflow
-
Peak Integration: Integrate the area under the curve for each analyte and internal standard in the chromatogram.
-
Response Ratio Calculation: For each point, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve Generation: Plot the response ratio versus the concentration for the calibration standards and fit a regression line to the data.[23]
-
Concentration Calculation: Use the regression equation to calculate the concentration of the analyte in the unknown reaction samples.
-
Kinetic Plotting: Plot the concentration of reactants, intermediates, and products as a function of reaction time.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing/Fronting) | Silanol interactions, column overload, incompatible sample solvent. | Add mobile phase modifier (e.g., formic acid), reduce injection volume, ensure sample is dissolved in mobile phase.[12] |
| Low Sensitivity | Inefficient ionization, poor desolvation, incorrect MRM transition. | Re-optimize ionization source parameters, check gas flows and temperatures, re-optimize MRM transitions.[14] |
| Poor Reproducibility | Inconsistent sample preparation, unstable instrument, carryover. | Automate sample preparation if possible, ensure instrument is equilibrated, include wash steps between injections. |
| Ion Suppression/Enhancement | Co-eluting matrix components.[6] | Improve chromatographic separation, use a stable isotope-labeled internal standard, dilute the sample.[8][24] |
Conclusion: Building Robust and Reliable Methods
Developing a successful LC-MS method for reaction monitoring is a systematic process that combines a strong understanding of chromatographic and mass spectrometric principles with careful experimental design and execution. By focusing on the causality behind each step—from sample preparation to data analysis—researchers can move beyond simple protocol-following to create truly robust, reliable, and self-validating methods. This approach not only ensures the generation of high-quality data for understanding and optimizing chemical reactions but also empowers scientists to troubleshoot effectively and adapt their methods to new and challenging chemical systems. The insights gained from well-executed LC-MS reaction monitoring are invaluable for accelerating research and development in chemistry and the pharmaceutical sciences.
References
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IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
ResearchGate. (n.d.). MS/MS parameters and LC conditions optimization. For each MS/MS... ResearchGate. [Link]
-
Le Goff, C., Farre-Segura, J., Stojkovic, V., Dufour, P., Peeters, S., Courtois, J., Nizet, A., De Vos, N., & Cavalier, E. (2020). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. Clinical Chemistry and Laboratory Medicine (CCLM), 58(9), 1436–1444. [Link]
-
ACS Omega. (2023). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. ACS Omega. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
ResearchGate. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. ResearchGate. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]
-
Journal of Chemical Education. (2018). Teaching Undergraduates LC–MS/MS Theory and Operation via Multiple Reaction Monitoring (MRM) Method Development. Journal of Chemical Education. [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Royal Society of Chemistry. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link]
-
PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
PMC. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. [Link]
-
Analytical Chemistry. (2020). High-Throughput Mass Spectrometry Screening Platform for Discovering New Chemical Reactions under Uncatalyzed, Solvent-Free Experimental Conditions. Analytical Chemistry. [Link]
-
LCGC International. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
ResearchGate. (n.d.). LC-MS data analysis. A generic workflow for LC-MS data analysis: This figure illustrates key steps in a typical workflow, which comprise feature detection, spectra alignment and statistical evaluation. ResearchGate. [Link]
-
myadlm.org. (2018). Calibration Strategies for Clinical LC-MS Assays. myadlm.org. [Link]
-
University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. University of Bristol. [Link]
-
PMC. (n.d.). Preprocessing and Analysis of LC-MS-Based Proteomic Data. PMC. [Link]
-
LCGC International. (n.d.). Creating a High-Throughput LC–MS-MS System Using Common Components. LCGC International. [Link]
-
PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. [Link]
-
ChemRxiv. (2023). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. ChemRxiv. [Link]
-
Bio-Rad. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Bio-Rad. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. [Link]
-
Reddit. (2023). CAD vs MS for HPLC on compounds without chromophores? Reddit. [Link]
-
ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS. ResearchGate. [Link]
-
LCGC International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC International. [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. [Link]
-
ResearchGate. (2018). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. [Link]
-
MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. MDPI. [Link]
-
Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
-
ScienceDirect. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and. ScienceDirect. [Link]
-
PNAS. (2020). High-throughput photocapture approach for reaction discovery. PNAS. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
catalyst selection for Buchwald-Hartwig amination of electron-deficient heterocycles
The following guide is designed as a specialized Technical Support Center for researchers optimizing Buchwald-Hartwig aminations on challenging electron-deficient heterocyclic substrates.
Topic: Catalyst Selection for Electron-Deficient Heterocycles Status: Operational Operator: Senior Application Scientist
Introduction: The "Heterocycle Problem"
Welcome. If you are here, you are likely facing low yields or catalyst deactivation when coupling amines with substrates like pyridines, pyrimidines, pyrazines, or quinolines .
The Core Challenge: Electron-deficient heterocycles present a paradox. While their electron deficiency theoretically facilitates Oxidative Addition (OA) , these substrates often fail due to:
-
Catalyst Poisoning: The basic nitrogen atoms in the heterocycle (e.g., pyridine N) bind competitively to the Palladium center ($ \sigma $-coordination), displacing the phosphine ligand and shutting down the catalytic cycle.
-
Inhibited Reductive Elimination: If your coupling partner (the amine) is also electron-deficient or sterically hindered, the Pd(II) intermediate becomes too stable, preventing the final product release.
-
Halide Inhibition: Unlike other cross-couplings, aryl iodides can be detrimental here due to the formation of stable bridged Pd-dimers.
This guide provides the logic to bypass these traps.
Module 1: Catalyst & Ligand Selection Logic
Do not guess. Select your catalytic system based on the steric profile of the amine and the coordinating ability of the heterocycle .
The Ligand Decision Matrix
The ligand dictates the geometry of the active Pd species. For heterocycles, we prioritize bulky, electron-rich ligands that force the reaction forward and prevent N-coordination.
| Amine Class | Recommended Ligand | Catalyst Precursor | Why? |
| Primary Amines (Alkyl/Aryl) | BrettPhos | Pd-G4-BrettPhos | Large steric bulk prevents double-amine binding; ensures mono-arylation. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | Pd-G4-RuPhos | Moderate bulk allows secondary amine approach but protects Pd from heterocycle N-binding. |
| Amides / Sulfonamides | tBuBrettPhos | Pd-G4-tBuBrettPhos | Higher electron density facilitates oxidative addition of deactivated electrophiles. |
| "Impossible" Substrates (Highly coordinating azoles) | IPent (NHC) | Pd-PEPPSI-IPent | The NHC ligand binds tighter than phosphines, preventing ligand displacement by the heterocycle. |
Visualization: Ligand Selection Decision Tree
Caption: Logic flow for selecting the optimal ligand/catalyst system based on amine sterics and heterocycle coordination risk.
Module 2: Troubleshooting Common Failure Modes
Issue 1: "The reaction turned black immediately (Palladium Black)."
-
Diagnosis: Catalyst decomposition. The ligand dissociated, and the Pd precipitated. This is common with electron-deficient heterocycles that displace the phosphine.
-
The Fix:
-
Switch to Pd-G4 Precatalysts: Do not use
+ Ligand. The induction period required to form the active species allows the heterocycle to sequester the Pd. G4 precatalysts activate immediately upon base addition [1]. -
Increase Ligand Concentration: If using free ligand, increase the L:Pd ratio to 2:1 or 3:1 to shift the equilibrium away from heterocycle binding.
-
Issue 2: "No conversion, starting material remains."
-
Diagnosis: Oxidative Addition failed OR the catalyst is poisoned by the substrate (off-cycle resting state).
-
The Fix:
-
Halide Swap: If using an Aryl Iodide , switch to an Aryl Bromide . Iodides generate
which forms stable bridged dimers , effectively killing the catalyst turnover [2]. -
Base Strength: If using
(weak base), the deprotonation of the amine-Pd complex might be rate-limiting. Switch to NaOtBu or LiHMDS if functional groups allow.
-
Issue 3: "Product formed, but significant hydrodehalogenation (reduction)."
-
Diagnosis: The reaction is undergoing
-hydride elimination or capturing hydride from the solvent (common in alcohols). -
The Fix:
-
Solvent Switch: Move from isopropanol/butanol to Toluene or Dioxane .
-
Water Control: Ensure the system is strictly anhydrous; water can act as a hydride source in these cycles.
-
Module 3: Experimental Protocols
Method A: The "Gold Standard" (Buchwald G4 Protocol)
Best for: Standard pyridines, pyrimidines with primary/secondary amines.
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with a stir bar.
-
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv) [Use
if ester/cyano groups are present]. -
Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1–2 mol%).
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal cap. Heat to 80–100°C for 2–12 hours.
-
Workup: Dilute with EtOAc, filter through a silica plug/Celite, concentrate, and purify.
Method B: The "Difficult Substrate" (Pd-PEPPSI Protocol)
Best for: Imidazoles, thiazoles, or highly coordinating substrates where phosphines fail.
-
Setup: Standard Schlenk technique or glovebox.
-
Reagents:
-
Heteroaryl Chloride/Bromide (1.0 equiv)
-
Amine (1.1 equiv)
-
Base:
(2.0 equiv) or KOtBu (1.1 equiv). -
Catalyst: Pd-PEPPSI-IPent (1–2 mol%) [3].
-
-
Solvent: Toluene or DME (Dimethoxyethane).
-
Reaction: Heat to 80°C . The "throw-away" 3-chloropyridine ligand on the PEPPSI catalyst dissociates, creating the active bulky NHC-Pd species.
-
Note: This system is exceptionally robust against air and moisture compared to phosphine systems.
Visualization: The Poisoning Mechanism vs. Solution
Caption: Mechanism showing how electron-deficient heterocycles (N-binding) divert the catalyst into an inactive "trap" state, and how bulky ligands prevent this.
Module 4: FAQs
Q: Why do you recommend Aryl Bromides over Iodides? I thought Iodides were more reactive?
A: In standard chemistry, yes. In Buchwald-Hartwig, iodide anions (
Q: Can I use
Q: My substrate has a nitrile (CN) group. Which base should I use?
A: Avoid NaOtBu or LiHMDS, as they can attack the nitrile. Use
References
-
Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for the Room-Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science.
-
Wolfe, J. P., & Buchwald, S. L. (1999). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry.
-
Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling Reaction." Chemistry – A European Journal.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
Navigating the Labyrinth of PMB Ether Deprotection: A Technical Support Guide
Welcome to the technical support center for navigating the intricacies of p-methoxybenzyl (PMB) ether deprotection. The PMB group is a widely utilized protecting group for alcohols in multi-step organic synthesis due to its general stability and versatile cleavage conditions.[1] However, its removal can present significant challenges, leading to low yields, undesired side reactions, or incomplete conversion. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a question-and-answer format to empower researchers, scientists, and drug development professionals to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting PMB ethers?
The choice of deprotection method depends heavily on the substrate's functional group tolerance and the presence of other protecting groups. The three main strategies are:
-
Oxidative Cleavage: This is the most common and often preferred method. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are used to selectively oxidize the electron-rich p-methoxybenzyl group.[1]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can cleave PMB ethers. This method is typically employed when the substrate is stable to acidic conditions.[2]
-
Reductive Cleavage: While less common for PMB ethers compared to benzyl ethers, hydrogenolysis can be used. However, it lacks selectivity over other reducible functional groups.
Q2: My DDQ deprotection is sluggish or incomplete. What should I do?
Several factors can contribute to an incomplete reaction with DDQ:
-
Stoichiometry: Ensure you are using a sufficient excess of DDQ, typically 1.1 to 1.5 equivalents.
-
Solvent: The reaction is commonly performed in a mixture of a chlorinated solvent (like dichloromethane, DCM) and water. The presence of water is crucial for the hydrolysis of the intermediate formed after oxidation.[1]
-
Reaction Time and Temperature: While many deprotections proceed at room temperature, gentle heating may be required for more sterically hindered or electron-deficient substrates. Monitor the reaction by TLC to determine the optimal time.
-
Substrate Purity: Impurities in your starting material can sometimes interfere with the reaction.
Q3: I am observing significant side product formation during my DDQ deprotection. How can I minimize this?
Side reactions are a common challenge, often arising from the reactive p-methoxybenzaldehyde byproduct or the intermediate carbocation.
-
Scavengers: The addition of a nucleophilic scavenger, such as β-pinene or other electron-rich alkenes, can trap the liberated p-methoxybenzyl cation and prevent it from reacting with other nucleophilic sites on your molecule.
-
Buffering: If your molecule is acid-sensitive, the hydroquinone byproduct of DDQ can create a mildly acidic environment. Adding a non-nucleophilic base like sodium bicarbonate or molecular sieves can help.
-
Alternative Oxidants: If DDQ consistently leads to issues, consider using ceric ammonium nitrate (CAN). However, be aware that CAN is a stronger oxidant and may not be compatible with other sensitive functional groups.
Q4: Can I selectively deprotect a PMB ether in the presence of other protecting groups?
Yes, this is a key advantage of the PMB group.
-
vs. Silyl Ethers (TBS, TIPS): Oxidative deprotection with DDQ is generally orthogonal to silyl ethers. However, prolonged reaction times or excess DDQ can sometimes lead to cleavage of silyl groups, potentially catalyzed by the acidic hydroquinone byproduct.[3]
-
vs. Benzyl (Bn) Ethers: PMB ethers are much more susceptible to oxidative cleavage than benzyl ethers, allowing for high selectivity with reagents like DDQ.
-
vs. Acid-Labile Groups (Boc, Trityl): Oxidative deprotection is the method of choice. Acidic cleavage of the PMB group will likely remove these groups as well.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Deprotected Alcohol | Incomplete reaction; Decomposition of product; Difficult purification. | - Monitor reaction closely by TLC to ensure full conversion.- Use scavengers to prevent side reactions.- Optimize workup and purification conditions (e.g., use of a buffered aqueous wash). |
| Formation of a Complex Mixture of Products | Over-oxidation; Reaction with byproducts; Instability of the substrate or product to the reaction conditions. | - Reduce the amount of oxidant.- Lower the reaction temperature.- Add scavengers.- Consider a milder deprotection method (e.g., electrochemical methods for sensitive substrates).[3] |
| Cleavage of Other Protecting Groups | Non-selective reagent; Acidic byproducts. | - Switch to a more selective reagent (e.g., DDQ for PMB/Bn selectivity).- Buffer the reaction mixture.- For acid-sensitive silyl ethers, consider using milder, buffered DDQ conditions or an alternative deprotection strategy. |
| Reaction Stalls Before Completion | Insufficient reagent; Deactivation of the reagent; Poor solubility. | - Add a fresh portion of the deprotecting agent.- Ensure the solvent system is appropriate for both the substrate and the reagent.- Gentle heating may improve solubility and reaction rate. |
Experimental Protocols & Methodologies
Protocol 1: Standard PMB Deprotection using DDQ
This protocol is a general starting point for the oxidative cleavage of PMB ethers.
Materials:
-
PMB-protected alcohol
-
Dichloromethane (DCM)
-
Water (deionized)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (typically 18:1 to 9:1 v/v). The total solvent volume should result in a starting material concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add DDQ (1.2 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn dark green or brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Visualizing the Deprotection Landscape
Decision-Making Workflow for PMB Deprotection
The following flowchart provides a logical pathway for selecting an appropriate deprotection strategy based on the substrate's characteristics.
Caption: A flowchart to guide the selection of a PMB deprotection method.
Mechanism of DDQ-Mediated PMB Ether Cleavage
The deprotection of a PMB ether with DDQ proceeds through a single-electron transfer (SET) mechanism. The electron-rich PMB group forms a charge-transfer complex with DDQ, followed by oxidation and subsequent hydrolysis.
Caption: The mechanism of PMB ether deprotection using DDQ.
References
Sources
managing impurities in large-scale pyrimidine synthesis
Status: Online | Tier: 3 (Process Development & Manufacturing) Topic: Impurity Management in Large-Scale Synthesis
Welcome to the Technical Support Hub
You have reached the advanced troubleshooting center for pyrimidine process chemistry. This guide addresses the non-linear scaling effects that introduce critical impurities during the transition from bench (mg) to pilot/manufacturing (kg) scale.
Unlike bench-scale synthesis, where chromatography is a crutch, large-scale pyrimidine chemistry relies on kinetic control , crystallization purging , and scavenging to meet ICH Q3A/Q3B specifications.
Ticket #001: Regioselectivity Drift (N1 vs. N3 Alkylation)
User Issue: "My N-alkylation ratio (N1:N3) was 95:5 in the lab, but upon scaling to 5kg, it shifted to 80:20, complicating downstream purification."
Root Cause Analysis: In pyrimidine alkylation, the N1 and N3 positions often compete. The ratio is governed by the interplay between kinetic control (fastest reaction) and thermodynamic control (most stable product).
-
Lab Scale: Rapid mixing and precise temperature control often favor the kinetic product.
-
Plant Scale: Extended dosing times and slower heat transfer allow the system to equilibrate towards the thermodynamic product, or allow "soft" electrophiles to attack the softer nucleophilic center (N-alkylation) vs O-alkylation.
Troubleshooting Protocol
1. Switch from "Soft" to "Hard" Conditions (or vice versa):
-
Solvent Polarity: Polar aprotic solvents (DMF, NMP) dissociate the pyrimidine-base ion pair, making the nitrogen more nucleophilic but less selective. Shifting to non-polar solvents (Toluene, THF) with a phase transfer catalyst can tighten the ion pair and enforce steric selectivity.
-
Base Selection: Switch from carbonate bases (
) to metal hydrides ( ) or alkoxides only if moisture is strictly controlled.
2. Temperature Ramp Strategy:
Do not heat the reactor immediately. Perform the addition at low temperature (
3. The "Blocking" Strategy: If selectivity remains poor, consider a transient blocking group. For example, using a pivaloyl group to sterically hinder the N3 position.
Visualizing the Pathway
Figure 1: Decision pathway for N-alkylation. Note that prolonged heating at scale often drives the kinetic product toward the thermodynamic impurity.
Ticket #002: The "Chlorination Quench" Hazard
User Issue: "We are seeing yield loss and variable impurity profiles during the workup of chloropyrimidines using
Root Cause Analysis:
The reaction of hydroxypyrimidines with
-
The Trap: If the quench is too hot or pH is uncontrolled, the newly formed chloropyrimidine hydrolyzes back to the starting hydroxypyrimidine (or a "dimer" ether impurity).
-
Safety: Large-scale
quenching can accumulate metastable intermediates that decompose exothermically later (thermal runaway).
Standard Operating Procedure (SOP): Controlled Quench
Objective: Safely destroy excess
-
Distillation First: Do not quench the crude reaction mixture directly. Distill off excess
under vacuum (rotary evaporator or reactor distillation) to reduce the thermal load. -
Reverse Quench: Slowly add the concentrated reaction mass into a cold mixture of water/solvent, not water into the acid.
-
pH Buffering:
-
Maintain pH between 5–7 using ammonia or sodium acetate during the quench.
-
Why? Acidic conditions catalyze hydrolysis; highly basic conditions promote nucleophilic attack by hydroxide.
-
-
Temperature Limit: Maintain internal temperature
during the quench.
Expert Insight: For kilogram-scale batches, consider using equimolar
with a catalytic base (like dimethylaniline) to minimize waste and eliminate the massive exothermic quench entirely [1].
Ticket #003: Persistent Palladium (Pd) Impurities
User Issue: "After a Suzuki coupling on the pyrimidine ring, we cannot get residual Pd below 10 ppm using crystallization alone."
Root Cause Analysis: Pyrimidines are excellent ligands. They coordinate with Palladium, pulling it into the crystal lattice of the product. Standard crystallization often concentrates the metal rather than purging it.
Data: Scavenger Efficiency Comparison
The following data summarizes efficiency in removing Pd from a standard pharmaceutical intermediate stream [2, 3].
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss | Scalability |
| Crystallization (Standard) | 300 | 150–200 | 10–15% | High |
| Activated Charcoal (Darco KB-B) | 300 | < 10 | 3–5% | High |
| Silica Scavengers (Thiol-modified) | 300 | < 5 | 5–8% | Medium (Cost) |
| Crystallization + Charcoal | 300 | < 1 | 15% | High |
Recommended Protocol: The "Charcoal Polish"
-
Dissolution: Dissolve the crude pyrimidine in THF or MeOH (good solubility is required).
-
Adsorbent Addition: Add Activated Charcoal (Darco KB-B) at 10–20 wt% relative to the substrate.
-
Note: Not all charcoals are equal.[1] KB-B has higher mesoporosity suitable for metal complexes.
-
-
Digestion: Agitate at
for 4–18 hours. -
Filtration: Filter hot through a Celite pad to remove the charcoal.
-
Crystallization: Perform the final crystallization from the filtrate.
Validation: In a Pfizer case study, this specific protocol reduced Pd levels from 300 ppm to <1 ppm on a 19 kg scale [2].[2]
Ticket #004: Genotoxic Impurity Purge (GTIs)
User Issue: "We have trace hydrazine or aniline derivatives from the ring-closure step. How do we prove purge?"
Root Cause Analysis:
Reagents used in Pinner or condensation syntheses (hydrazines, amidines) are often structural alerts for genotoxicity. Regulatory limits are often in the ppm range (TTC ~1.5
Purge Strategy Workflow
Do not rely on "testing into compliance." You must demonstrate a Purge Factor .
Figure 2: Multi-stage rejection strategy for genotoxic impurities (GTIs).
Calculation:
-
If the calculated purge factor (based on solubility data) is
the required purge, regulatory bodies may accept a "theoretical purge" argument without batch-release testing.
References
-
Wang, H., Wen, K., et al. (2012).[3] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. Link
-
Phillips, S. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link
-
Vinnie, H., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Link
-
Beutner, G. L., et al. (2021). Synthesis of Rovafovir Etalafenamide (Part I): Active Pharmaceutical Ingredient Process Development, Scale-Up, and Impurity Control Strategy. Organic Process Research & Development. Link
Sources
Technical Support Center: Pyrimidine Process Chemistry
Topic: Overcoming Poor Solubility of Pyrimidine Intermediates Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the Pyrimidine Technical Support Center. If you are reading this, you are likely staring at a reaction flask containing "brick dust"—a pyrimidine intermediate that refuses to dissolve in methanol, dichloromethane, or even refluxing acetonitrile.[1]
The Root Cause:
Pyrimidines are notorious for high crystal lattice energy. The planar aromatic ring facilitates strong
The Solution Architecture: We do not rely on "adding more solvent."[2] We attack the lattice energy using three vectors:
-
Thermodynamic Solvation: Breaking the lattice with specific non-traditional solvents.
-
Kinetic Masking: Transiently disrupting planarity/H-bonding via protecting groups.
-
Engineering Controls: Handling the solid phase effectively in flow or batch.
Module A: The "Dissolve It" Strategy (Solvent Engineering)
Standard solvents often fail because they cannot compete with the pyrimidine-pyrimidine interaction. You must switch to solvents that disrupt these specific intermolecular forces.
Solvent Selection Matrix
| Solvent Class | Traditional Candidate | Green/Superior Alternative | Why It Works | Process Risk |
| Dipolar Aprotic | DMF, NMP, DMAc | Cyrene™, NBP (N-butylpyrrolidinone) | High dipole moment disrupts | High boiling points make removal difficult; NMP is reprotoxic. |
| H-Bond Disruptor | Phenol (molten) | HFIP (Hexafluoroisopropanol) | The "Magic Bullet." Strong H-bond donor breaks N...H interactions. | Expensive; acidic (pKa ~9.3). |
| Acidic Modifiers | TFA, Acetic Acid | Formic Acid | Protonates ring nitrogens, creating soluble salts.[1] | Incompatible with acid-sensitive groups (e.g., Boc, acetals).[1] |
| Binary Systems | DMSO/MeOH | DMSO/EtOAc | DMSO solvates; EtOAc lowers viscosity and aids workup. | DMSO removal requires extensive water washing. |
Decision Logic: Selecting the Right Solvent System
Use the following logic flow to determine your solvent strategy based on your substrate's sensitivity.
Figure 1: Solvent selection decision tree based on substrate chemical stability.
Module B: The "Mask It" Strategy (Structural Modification)
If solvent switching fails, we must modify the molecule to lower its lattice energy. This is often necessary for intermediates in long synthetic sequences (e.g., kinase inhibitors).[1]
Protocol: Transient Lipophilic Masking
Goal: Attach a temporary group to disrupt H-bonding and add steric bulk ("grease") to prevent stacking.
Method 1: The PMB (p-Methoxybenzyl) Switch PMB is superior to benzyl (Bn) because it can be removed oxidatively (DDQ/CAN) or with acid (TFA), offering orthogonal deprotection.
-
Installation: React insoluble pyrimidine with PMB-Cl and
in DMF (or Cyrene).-
Result: The N-PMB group breaks the H-bond donor/acceptor network. Solubility in EtOAc/DCM often increases by 10-50x.
-
-
Reaction: Perform the required transformation (e.g., Suzuki coupling,
) on the soluble intermediate. -
Deprotection: Treat with TFA at 60°C or CAN (Ceric Ammonium Nitrate) to cleave the PMB and precipitate the product.
Method 2: Silyl "Fly-Paper" (For -OH/-NH₂) For strictly transient solubility during a single step:
-
Treat intermediate with BSA (N,O-Bis(trimethylsilyl)acetamide) .[1]
-
The intermediate becomes silylated in situ, dissolving immediately in non-polar solvents (DCM/Toluene).
-
Acidic workup removes the silyl groups, returning the original functional groups.
Module C: The "Engineering" Strategy (Flow & Handling)
When the chemistry demands a solid-liquid interface (e.g., hydrogenation of an insoluble nitro-pyrimidine), batch reactors suffer from poor mass transfer and "crusting" on stirrers.[1]
Troubleshooting Guide: Handling Slurries
| Issue | Engineering Solution | Mechanism |
| Clogging in Tubing | Ultrasound-Assisted Flow | Acoustic cavitation prevents bridging and keeps particles suspended.[1] |
| Sedimentation | CSTR Cascade (e.g., SABRe) | Continuous Stirred Tank Reactors in series handle high solid loads better than tubular reactors (PFR).[1] |
| Slow Kinetics | Superheating | Pressurize the system (back-pressure regulator) to heat solvents above b.p. (e.g., MeOH at 100°C) to force dissolution.[1] |
Module D: The "Crash It" Strategy (Purification)
You have successfully run the reaction in a high-boiling solvent (DMSO/NMP). Now you need to get the product out without distilling DMSO (which degrades many pyrimidines).
Protocol: Controlled "Drown-Out" Crystallization
Principle: Use water as an antisolvent to crash out the product while retaining impurities in the mother liquor.
Step-by-Step:
-
Preparation: Cool the reaction mixture (DMSO/NMP) to 20°C.
-
Seed: Add 0.1 wt% of pure product seed crystals (if available) to induce controlled nucleation.
-
Addition: Add Water (3:1 ratio vs organic solvent) slowly over 1 hour via syringe pump or dropping funnel.
-
Critical Checkpoint: If the mixture turns into a "gummy oil," STOP. Add a small amount of MeOH or EtOH to the water to slow precipitation.
-
-
Aging: Stir the slurry for 2 hours to allow Ostwald ripening (fines dissolve, large crystals grow).
-
Filtration: Filter the solid.
-
Wash: Wash with Water (removes DMSO)
IPA (removes water) MTBE (fast drying).
Figure 2: Workflow for isolating products from high-boiling polar solvents.
Frequently Asked Questions (FAQ)
Q: My pyrimidine is stuck in DMSO and won't precipitate with water. What now? A: You likely have a "solvated adduct." The DMSO is H-bonding too strongly to the pyrimidine.
-
Fix: Dilute with EtOAc first (1:1 with DMSO), then wash with brine/water.[1] The EtOAc competes for the organic phase, helping to pull the DMSO into the aqueous layer during multiple washes. Alternatively, use a lyophilizer (freeze-dryer) if the scale permits.
Q: Can I use flow chemistry if my starting material is a solid? A: Yes, but do not use a simple tubular reactor.[1] Use an oscillatory flow reactor or a slurry pump setup. Ensure the particle size is <10% of the tube diameter (micronize your starting material first). If the reaction produces more solids, use ultrasound to prevent clogging.[5]
Q: Is HFIP safe for scale-up? A: HFIP is expensive and corrosive to some seals, but it is recyclable.[1] For kg-scale, we recommend distilling and reusing it.[1] Ensure your reactor seals are PTFE (Teflon) or Kalrez, not standard Viton/Buna-N.[1]
References
-
Solubility of Pyrimidine Derivatives: Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. 6
-
Green Solvent Alternatives (Cyrene/GVL): Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. MDPI. 7
-
HFIP in Heterocycle Synthesis: HFIP in Organic Synthesis. Chemical Reviews (ACS). 1
-
Flow Chemistry for Solids: Continuous Flow Chemistry with Solids: A Review. Hybrid-Chem. 5
-
Structural Modification (Protecting Groups): Research developments in the syntheses... of pyrimidines (N-PMB strategy). RSC Publishing. 8
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. hybrid-chem.com [hybrid-chem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
optimizing reaction temperature for selective C-Br activation
Ticket #8492: Optimizing Reaction Temperature for Kinetic Selectivity
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering selectivity issues in C-Br activation. In polyhalogenated or functionalized scaffolds, temperature is not merely a variable—it is the primary switch between kinetic control (site-selective activation) and thermodynamic equilibration (scrambling/halogen dance).
This guide moves beyond standard protocols to address the why and how of temperature manipulation across three dominant activation modalities: Lithium-Halogen Exchange, Turbo-Grignard formation, and Transition Metal Catalysis.
Module 1: Lithium-Halogen Exchange (Li-X)
The Challenge: The "Halogen Dance." At standard cryogenic temperatures (-78°C), Lithium-Halogen exchange is faster than proton transfer. However, if the system warms even slightly (to -50°C or -40°C), the lithiated intermediate can deprotonate the starting material at a different position, causing the halogen to "migrate" to a more thermodynamically stable position.
The "Cryogenic Ramp" Protocol
Do not simply set the bath to -78°C and walk away. Follow this kinetic trapping sequence.
Step-by-Step Workflow:
-
Solvent Hysteresis: Ensure THF is anhydrous (<50 ppm H₂O). Use an internal thermometer; the flask internal temperature is often 5-10°C warmer than the bath.
-
The Nucleophile Drop: Add n-BuLi or t-BuLi slowly down the side of the flask.
-
Critical Check: If internal T rises >5°C during addition, pause. Localized heating causes Wurtz coupling (dimerization).
-
-
The Incubation Window:
-
Aryl Bromides: 15–30 mins at -78°C.
-
Heteroaryl Bromides (e.g., 3-bromopyridine): These are prone to rapid scrambling. Quench with electrophile immediately (<5 mins) or use Flash Chemistry (see Module 3).
-
-
Transmetalation (Optional): If the electrophile is sluggish, transmetalate to Zn (add ZnCl₂ solution) at -78°C, then warm to 0°C. This "locks" the regioselectivity before warming.
Troubleshooting Guide: Li-X Exchange
| Symptom | Diagnosis | Corrective Action |
| Regioisomeric mixture | Halogen Dance: The lithiated species acted as a base, moving the Br. | Lower T (-90°C) or switch to inverse addition (add base to substrate). |
| Low Yield + Alkyl side products | Wurtz Coupling: R-Li reacted with R-Br. | Dilute reaction (0.05 M). Ensure efficient stirring to dissipate heat of addition. |
| Starting Material Recovery | Incomplete Exchange: T too low for specific substrate. | The Step-Up: Run at -78°C for 10 min, warm to -40°C for 5 min, cool back to -78°C, then quench. |
Module 2: The "Turbo" Alternative (Mg-X)
The Solution: Knochel’s Turbo-Grignard (
Temperature Optimization:
-
Standard: -15°C to 0°C.
-
Advantage: At these temperatures, the exchange is fast, but the resulting Grignard is too kinetically stable to attack esters/nitriles on the same scaffold.
Figure 1: Decision logic for Turbo-Grignard temperature selection.
Module 3: Flash Chemistry (Flow Optimization)
The Concept: "Forbidden" Reactions.
In batch, lithiating a substrate with an ester group at -78°C often fails because mixing takes seconds, but decomposition takes milliseconds. In a flow reactor, you can operate at higher temperatures (-20°C to 0°C) if the residence time (
The Yoshida Protocol (Flow Setup):
-
Zone 1 (Lithiation): Pump Substrate + PhLi into a micromixer (
, ). -
Zone 2 (Reaction): Inject Electrophile immediately (
). -
Zone 3 (Quench): Methanol quench.
Why it works: High temperature accelerates the exchange (activation energy
Module 4: Palladium-Catalyzed Selectivity (C-Br vs C-Cl)
The Challenge: Activating C-Br in the presence of C-Cl.[3][4]
Oxidative addition is the rate-determining step. The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is lower than C-Cl (~81 kcal/mol), but at high temperatures (
Temperature Tuning Table:
| Catalyst System | Ligand Type | Optimal Temp Range | Selectivity Mechanism |
| Pd(PPh₃)₄ | Monodentate Phosphine | 60°C – 80°C | Classical Arrhenius control. |
| Pd(OAc)₂ + XPhos | Dialkylbiaryl (Bulky/e- rich) | r.t. – 40°C | Ligand accelerates C-Br activation so C-Cl activation is negligible at low T. |
| Pd(dba)₂ + P(t-Bu)₃ | Bulky/e- rich | 0°C – r.t. | Highly active; requires cooling to prevent C-Cl insertion. |
Visualizing the Selectivity Window:
Figure 2: Thermal windows for chemoselective oxidative addition.
Frequently Asked Questions (FAQs)
Q: I am using n-BuLi at -78°C, but my aryl bromide isn't reacting. Should I warm it up?
-
A: Proceed with caution. Instead of warming the whole bath, try the "Step-Up" method : Warm to -40°C for exactly 5 minutes, then re-cool to -78°C before adding the electrophile. This overcomes the activation barrier for Li-X without maintaining a temperature that promotes scrambling. Alternatively, add a coordinating solvent like HMPA (toxic) or DMPU to increase the basicity of the Li species at -78°C.
Q: How do I distinguish between "Halogen Dance" and simple decomposition?
-
A: Run a deuterium quench experiment.
Q: Can I use Turbo-Grignard for heteroaryl bromides?
-
A: Yes, but the rate is slower.[2] For electron-rich heterocycles (e.g., thiophenes), you may need to heat to 40°C. For electron-deficient ones (e.g., pyridines), 0°C is usually sufficient.
References
-
Knochel, P., et al. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
-
Schnürch, M., Spivey, A. C., et al. (2007). Halogen-Dance Reactions—A Review. Journal of Organic Chemistry (via ResearchGate/Global Review). Link
-
Yoshida, J., et al. (2008).[9] Flash Chemistry: Fast Chemical Synthesis in Microsystems. Wiley-Blackwell.[9] Link
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Enhancing Boronic Acid Stability in Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming the inherent instability of boronic acids in critical cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding boronic acid stability.
Q1: Why are my boronic acids decomposing, leading to low yields in my Suzuki-Miyaura coupling reactions?
Boronic acids are susceptible to several decomposition pathways that can significantly impact your reaction outcomes. The two most common culprits are protodeboronation and oxidation.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond.[1] This undesired side reaction is often accelerated by aqueous and basic conditions commonly used in Suzuki couplings.[1][3]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of air or peroxide impurities in solvents, to form phenols.[2] This not only consumes your starting material but can also introduce impurities that complicate purification.
Q2: I've heard that boronic acid pinacol esters are more stable. Why is that, and should I be using them instead?
Yes, converting a boronic acid to its pinacol ester is a widely adopted and highly effective strategy to enhance stability.[2][4] The pinacol group protects the boronic acid moiety from both protodeboronation and oxidation, making these reagents more robust for storage and handling.[4] While boronic esters are generally more stable, the active transmetalating species in the catalytic cycle can sometimes be the hydrolyzed boronic acid.[2][5] Therefore, the choice between a boronic acid and its ester depends on the specific substrate and reaction conditions. For particularly unstable boronic acids, such as certain 2-heterocyclic derivatives, using a pinacol ester is highly recommended.[2][6]
Q3: How should I properly store and handle my boronic acids to maximize their shelf-life?
Proper storage and handling are critical to prevent degradation. Here are some best practices:
-
Storage: Store boronic acids in a cool, dark, and dry environment. A refrigerator or freezer is ideal. Protect them from moisture and oxygen by storing them under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.
-
Handling: When weighing and dispensing boronic acids, do so quickly to minimize exposure to air and moisture. If possible, perform these operations in a glovebox. Always use clean, dry spatulas and glassware.
Q4: Can additives be used in the reaction mixture to improve the stability of my boronic acid?
Certain additives can help mitigate decomposition. For instance, in cases where protodeboronation of sensitive substrates like 2-pyridylboronic acids is a concern, the addition of copper salts has been shown to facilitate the desired cross-coupling and suppress this side reaction.[2][6]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and solving common problems related to boronic acid instability in your coupling reactions.
Issue 1: Low or No Product Formation, with Starting Material Recovery
Potential Cause: Inhibition of the catalytic cycle or decomposition of the boronic acid before it can participate in the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Protocol: Assess the purity of your boronic acid using techniques like NMR or LC-MS. The presence of significant amounts of the corresponding protodeboronated arene or oxidized phenol indicates degradation.
-
Rationale: Impure or degraded boronic acid is a primary reason for reaction failure.
-
-
Optimize Reaction Conditions to Favor Stability:
-
Protocol:
-
Rationale: Minimizing exposure to oxygen and protic sources is crucial for preserving the integrity of the boronic acid.
-
-
Employ a Stabilized Boronic Acid Derivative:
-
Protocol: Synthesize or purchase the corresponding boronic acid pinacol ester. These are generally more resistant to decomposition.[4][7] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for air-stable, slow-release of the boronic acid under reaction conditions.[6]
-
Rationale: Protecting the boronic acid moiety can significantly improve its stability and lead to higher yields, especially for inherently unstable substrates.[6]
-
Issue 2: Significant Formation of Protodeboronated Byproduct
Potential Cause: The rate of protodeboronation is competing with or exceeding the rate of transmetalation in the catalytic cycle. This is particularly common with electron-rich or sterically hindered boronic acids.
Troubleshooting Steps:
-
Modify the Base and Solvent System:
-
Protocol:
-
Switch to a weaker base. For example, if you are using a strong base like NaOH or KOH, consider trying a milder base like K₃PO₄ or Cs₂CO₃.
-
If applicable, use a biphasic solvent system (e.g., toluene/water). This can limit the concentration of the boronic acid in the aqueous basic phase where protodeboronation is often more rapid.
-
-
Rationale: The reaction pH is a critical factor in the rate of protodeboronation.[1] Optimizing the base and solvent can disfavor this decomposition pathway.
-
-
Increase the Rate of Transmetalation:
-
Protocol:
-
Increase the reaction temperature to accelerate the desired coupling reaction.
-
Screen different palladium catalysts and ligands. A more active catalyst system can increase the rate of the productive catalytic cycle, outcompeting the decomposition pathway.
-
-
Rationale: The outcome of the reaction is determined by the relative rates of the desired coupling and the undesired decomposition.
-
Issue 3: Formation of Homocoupled Boronic Acid Byproduct
Potential Cause: Palladium-catalyzed homocoupling of the boronic acid, often initiated by the presence of oxygen.
Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen:
-
Protocol:
-
Use solvents that have been thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Maintain a positive pressure of argon or nitrogen throughout the reaction setup.
-
-
Rationale: The mechanism of oxidative homocoupling involves the reaction of Pd(0) with oxygen.[2] Strict exclusion of air is the most effective way to prevent this side reaction.
-
-
Optimize the Palladium Pre-catalyst and Stoichiometry:
-
Protocol:
-
Use a Pd(II) pre-catalyst that is efficiently reduced to the active Pd(0) species under the reaction conditions.
-
Avoid using a large excess of the boronic acid, as this can increase the likelihood of homocoupling.
-
-
Rationale: Inefficient reduction of the pre-catalyst can sometimes lead to side reactions. Stoichiometric control can help minimize unwanted pathways.
-
Visualizing Decomposition and Stabilization Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Major decomposition pathways of boronic acids.
Caption: Common strategies for stabilizing boronic acids.
Experimental Protocol: Preparation of a Diethanolamine (DABO) Protected Boronic Acid
For boronic acids that are particularly prone to decomposition, protection as a diethanolamine (DABO) adduct offers an inexpensive and effective method for stabilization.[8][9] These adducts are often crystalline, air-stable solids that can be conveniently handled and stored.[8][9]
Materials:
-
Boronic acid (1.0 eq)
-
Diethanolamine (1.05 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a clean vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.[9]
-
To the stirring solution, add diethanolamine dropwise.[9]
-
A precipitate will often form upon addition.[9] Continue stirring at room temperature for 30-60 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold DCM and dry under vacuum.
-
The resulting DABO boronate can be used directly in Suzuki-Miyaura coupling reactions, typically by employing a protic solvent in the reaction mixture to facilitate the slow release of the active boronic acid.[8][9]
Data Summary: Relative Stability of Boronic Acid Derivatives
| Derivative | General Stability | Key Advantages | Common Applications |
| Boronic Acid | Low to Moderate | High reactivity, atom economical | Standard Suzuki-Miyaura couplings |
| Pinacol Ester | High | Resistant to protodeboronation and oxidation, good for purification | Unstable boronic acids, multi-step synthesis |
| MIDA Boronate | Very High | Air-stable, slow release under reaction conditions | Iterative cross-coupling, complex molecule synthesis |
| DABO Boronate | High | Inexpensive, often crystalline and air-stable | Stabilization of problematic boronic acids |
References
- Vertex AI Search. (2026). Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved February 7, 2026, from [Link]
-
Rainier, J. D., et al. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Retrieved February 7, 2026, from [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. Retrieved February 7, 2026, from [Link]
- Hartwig, J. F., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
-
Aggarwal, V. K., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved February 7, 2026, from [Link]
-
Matteson, D. S. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Retrieved February 7, 2026, from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
Technical Guide: Reactivity & Selection of 5-Bromo vs. 5-Chloropyrimidines
[1]
Executive Summary
In the synthesis of kinase inhibitors and nucleotide analogs, the choice between 5-bromopyrimidine and 5-chloropyrimidine is rarely arbitrary. It is a calculated trade-off between reactivity kinetics and atom economy .
-
5-Bromopyrimidine is the "Gold Standard" for discovery chemistry. Its weaker C-Br bond allows for rapid oxidative addition under mild conditions, making it essential for late-stage functionalization or when using sensitive coupling partners.
-
5-Chloropyrimidine is the "Process Workhorse." While significantly less reactive in palladium-catalyzed cycles, it offers superior atom economy and lower raw material costs. However, it frequently requires specialized ligands (e.g., Buchwald biaryl phosphines) to achieve conversion.
This guide provides an objective technical comparison, supported by bond energy data, reaction protocols, and mechanistic decision pathways.
Part 1: Fundamental Physical Properties
The reactivity divergence between these two scaffolds is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The 5-position of the pyrimidine ring is electron-deficient but less so than the 2, 4, or 6 positions. Consequently, reactivity at C5 is driven primarily by the propensity of the metal catalyst to insert into the C-X bond (Oxidative Addition).
Table 1: Physicochemical Comparison
| Feature | 5-Bromopyrimidine | 5-Chloropyrimidine | Impact on Reactivity |
| C-X Bond Energy | ~66 kcal/mol (276 kJ/mol) | ~81 kcal/mol (339 kJ/mol) | Br undergoes oxidative addition |
| C-X Bond Length | 1.86 Å | 1.73 Å | Longer bond (Br) is more accessible to Pd centers.[1] |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl withdraws more density, deactivating the ring slightly more, but the bond strength overrides this in coupling. |
| Leaving Group Ability | Excellent | Good | Br is superior for Lithium-Halogen exchange.[1] |
Key Insight: The ~15 kcal/mol difference in bond energy renders the C-Cl bond kinetically inert to standard Pd(
)catalysts at moderate temperatures, whereas C-Br reacts readily.
Part 2: The Battleground – Cross-Coupling (Suzuki-Miyaura)[1]
The most common application for these intermediates is the construction of biaryl scaffolds via Suzuki coupling.
Mechanistic Selectivity
In systems containing multiple halides, such as 5-bromo-2-chloropyrimidine , the reactivity order is orthogonal.
-
Pd(0) Catalysis: Preferentially attacks the C5-Br bond due to faster oxidative addition.[2]
-
SnAr (Nucleophilic Substitution): Preferentially attacks the C2-Cl bond due to the extreme electron deficiency at the 2-position (adjacent to two nitrogens).
Visualization: Orthogonal Reactivity Workflow
The following diagram illustrates how to selectively functionalize a di-halogenated pyrimidine core.
Figure 1: Orthogonal reactivity allows for programmable synthesis. The C5-Br bond is sensitive to Palladium, while the C2-Cl bond is sensitive to Nucleophiles.
Part 3: Experimental Protocols
Protocol A: Suzuki Coupling of 5-Bromopyrimidine (Standard)
Use this protocol for rapid library synthesis where yield and reliability are paramount.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)[3]
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) (3-5 mol%) -
Base: Na
CO (2.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane or DME
-
Temp: 80-90°C
Method:
-
Charge reaction vessel with halide, boronic acid, and catalyst.[1]
-
Evacuate and backfill with Argon (
) to remove O .[1] Critical: Oxygen poisons Pd(0) and promotes homocoupling.[1] -
Add degassed solvent and aqueous base.[1]
-
Heat to 85°C for 2-4 hours.
-
Expected Yield: 85-95%.
Protocol B: Suzuki Coupling of 5-Chloropyrimidine (Challenging)
Use this protocol for scale-up or cost-reduction. Note the requirement for specialized ligands.
Reagents:
-
5-Chloropyrimidine (1.0 equiv)[3]
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd
(dba) (1-2 mol%) -
Ligand: XPhos or SPhos (2-4 mol%) — Standard triphenylphosphine often fails here.
-
Base: K
PO (2.0 equiv) -
Solvent: Toluene/Water (10:[1]1) or n-Butanol
-
Temp: 100-110°C
Method:
-
Pre-complex the Pd source and Ligand in the solvent for 15 mins under Argon if not using a precatalyst (e.g., XPhos Pd G2).
-
Add substrate, boronic acid, and base.
-
Heat to reflux (100°C+). The higher energy barrier of C-Cl requires higher thermal input.
-
Expected Yield: 70-85% (Reaction times often extended to 12-24h).
Part 4: Lithium-Halogen Exchange (The "Trap")
This is where the difference is most lethal to a synthetic route.[1]
-
5-Bromopyrimidine: Reacts cleanly with n-BuLi at -78°C to form the 5-lithio species, which can trap electrophiles (aldehydes, ketones).
-
5-Chloropyrimidine: Does NOT undergo clean Li-Halogen exchange. The C-Cl bond is too strong. Instead, n-BuLi acts as a base, causing ortho-lithiation (deprotonation at C4/C6) or nucleophilic attack at the ring, leading to complex mixtures and polymerization.
Recommendation: If you need to generate a nucleophilic pyrimidine (C5-Li), you must use the bromo- or iodo- derivative.
Part 5: Strategic Selection Guide
When should you switch from Br to Cl? Use this decision matrix to justify your raw material selection.
Figure 2: Strategic decision tree for selecting halide starting materials.
References
-
BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025).[1][4][5] Retrieved from
-
National Institutes of Health (NIH). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. PMC.[1] Retrieved from
-
Saygili, N., et al. 5-Pyrimidylboronic acid... synthesised by lithium-halogen exchange reactions on 5-bromopyrimidine.[6] Org Biomol Chem (2004).[1][6] Retrieved from
-
Gong, H., et al. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates.[7] Semantic Scholar.[1] Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Protecting Group Strategies for the 2-Hydroxy-Pyrimidine Scaffold
Executive Summary: The Tautomeric Dilemma
For the medicinal chemist, the 2-hydroxy-pyrimidine moiety presents a unique "Schrödinger's functional group." It exists in a tautomeric equilibrium between the lactim (2-hydroxypyrimidine) and the lactam (2(1H)-pyrimidinone) forms.[1][2] In neutral solution and solid state, the lactam predominates by a significant margin (
This duality dictates that "protection" is not merely about masking a functional group; it is about locking a tautomer .
-
O-Protection locks the aromatic pyrimidine system (Lactim).
-
N-Protection locks the amide-like conjugated system (Lactam).
This guide objectively compares alternative protecting groups (PGs), focusing on regiocontrol, stability profiles, and orthogonal deprotection strategies.
Strategic Analysis: O- vs. N-Protection
Before selecting a reagent, the chemist must decide which atom to protect. This choice dictates the electronic character of the ring during subsequent steps (e.g.,
Visualization: Tautomerism & Attack Vectors
Figure 1: The tautomeric equilibrium determines the protection strategy. O-protection retains aromaticity, while N-protection fixes the amide-like structure.
Comparative Guide: Alternative Protecting Groups
The following table compares the performance of standard and alternative groups.
Table 1: Performance Matrix of 2-Hydroxy-Pyrimidine Protecting Groups
| Protecting Group | Type | Regioselectivity (Conditions) | Stability Profile | Deprotection | Best Application |
| Benzyl (Bn) | O-Alkyl | High O-Selectivity (Ag₂CO₃/BnBr) | Stable to base, oxidants, nucleophiles. | Hydrogenolysis (H₂/Pd-C) or Lewis Acids (BBr₃). | General synthesis; when aromaticity is required. |
| PMB (p-Methoxybenzyl) | N-Alkyl | High N-Selectivity (NaH/PMBCl) | Stable to base. Labile to oxidation. | Oxidative (DDQ, CAN) or Acid (TFA).[3] | When orthogonal removal to benzyl esters is needed. |
| SEM (2-(TMS)ethoxymethyl) | N-Alkyl | N-Selective (NaH/SEM-Cl) | Stable to base, reduction. | Fluoride (TBAF) or Acid (TFA). | Lithiation chemistry (directs ortho-lithiation). |
| MOM (Methoxymethyl) | O-Alkyl | O-Selective (Mitsunobu or Ag salts) | Stable to base. Labile to acid. | Mild Acid (HCl/MeOH). | Acid-sensitive substrates; avoids heavy metal reduction. |
| Pivaloyl (Piv) | O-Acyl | O-Selective (PivCl/Base) | Labile to base and nucleophiles. | Basic hydrolysis (NaOH/MeOH). | Transient protection; activating group for coupling. |
Deep Dive: Technical Nuances & Causality
The "Silver Effect" for O-Alkylation
Expert Insight: Standard alkylation (NaH/R-X) favors N-alkylation due to the ambient nucleophilicity of the lactam anion, where the nitrogen carries significant electron density and is less sterically hindered in the transition state. To achieve O-protection , one must use the "Silver Effect." Silver(I) coordinates to the pyrimidine nitrogen, blocking it sterically and electronically, while simultaneously activating the alkyl halide. This forces the nucleophilic attack to occur from the oxygen.
The SEM Group for Directed Lithiation
Expert Insight: If your synthesis requires C-H activation or lithiation at the C6 position, the N-SEM group is superior. The oxygen in the SEM chain can coordinate with lithium bases (LiTMP or BuLi), directing the metalation to the adjacent C6 position via a Complex Induced Proximity Effect (CIPE). O-protecting groups generally deactivate the ring toward lithiation or direct it away from the desired sites.
Validated Experimental Protocols
These protocols are designed to be self-validating. The key check is the NMR shift :
-
O-Alkylated products: Pyrimidine ring protons typically show distinct doublets with coupling constants characteristic of aromatic systems (
Hz). -
N-Alkylated products: Protons often shift upfield due to loss of aromaticity, and the C=O signal in
C NMR is diagnostic ( ppm).
Protocol A: Regioselective O-Benzylation (Ag-Mediated)
Objective: Synthesis of 2-(benzyloxy)pyrimidine.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagents: Suspend 2-hydroxypyrimidine (1.0 equiv) and Silver Carbonate (Ag₂CO₃) (0.6 equiv) in anhydrous Toluene (0.2 M concentration).
-
Note: Ag₂CO₃ acts as both the base and the N-blocking template.
-
-
Alkylation: Add Benzyl Bromide (BnBr) (1.1 equiv).
-
Reaction: Heat the suspension to 100°C for 4-12 hours. Monitor by TLC (O-isomer is typically less polar than N-isomer).
-
Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The O-isomer often crystallizes or can be purified via flash chromatography (Hexanes/EtOAc).
-
Validation:
C NMR should show the benzylic carbon at ppm. N-benzyl typically appears at ppm.
-
Protocol B: Regioselective N-SEM Protection
Objective: Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)pyrimidin-2(1H)-one.
-
Setup: Dry flask, Argon atmosphere, 0°C ice bath.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in anhydrous DMF. Add 2-hydroxypyrimidine (1.0 equiv) portion-wise.
-
Observation: Evolution of H₂ gas.[4] Stir at 0°C for 30 min until gas evolution ceases (clear solution indicates anion formation).
-
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add sat. aq. NH₄Cl.
-
Extraction: Extract with Et₂O (3x). Wash combined organics with water and brine (critical to remove DMF).
-
Validation:
H NMR will show the characteristic SEM methylene singlet at ppm and the TMS peak at 0 ppm.
Decision Framework
Use this logic flow to select the correct protecting group for your synthesis.
Figure 2: Decision tree for selecting the optimal protecting group based on synthetic requirements.
References
-
Regioselective O-Alkylation (Silver Effect)
-
Regioselective N-Alkylation (Micellar Systems)
- Title: "Mild and Regioselective N-Alkylation of 2-Pyridones in W
- Source:Organic Letters (2012)
-
URL:[Link]
-
SEM Group & Lithiation
- Title: "Directed ortho-metal
- Source:Tetrahedron Letters
-
URL:[Link]
-
PMB Protection & Oxidative Cleavage
- Title: "Oxidative cleavage of p-methoxybenzyl ethers with DDQ"
- Source:Organic Syntheses
-
URL:[Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
Strategic Guide: Cost-Benefit Analysis of Pyrimidine Building Blocks in Medicinal Chemistry
Executive Summary
For medicinal chemists and process engineers, the choice of pyrimidine building block is rarely just about price per gram. It is a multivariate calculus involving regioselectivity control , downstream purification costs , and atom economy .
This guide analyzes the three dominant classes of pyrimidine scaffolds—Halogenated, Boron-Functionalized, and Protected—providing experimental evidence to optimize your Structure-Activity Relationship (SAR) campaigns.
The Economic Landscape of Pyrimidine Functionalization
The "Make vs. Buy" decision in pyrimidine chemistry often hinges on the Total Cost of Ownership (TCO) of the synthetic route. A cheap starting material (e.g., 2,4-dichloropyrimidine) that requires extensive chromatographic separation of regioisomers often costs more in time and solvent disposal (PMI) than a more expensive, regiodefined starting material (e.g., 2-chloro-4-iodopyrimidine).
Key Metric: Process Mass Intensity (PMI)
In high-throughput library synthesis, optimizing PMI early by selecting the correct scaffold can reduce solvent waste by up to 40%.
Comparative Analysis: Halogenated Scaffolds
The Workhorses of SNAr and Cross-Coupling
The most common entry point into the pyrimidine core is via nucleophilic aromatic substitution (SNAr). However, the choice of halogen dictates both the rate and the regioselectivity of the reaction.
Table 1: Halogenated Pyrimidine Performance Matrix
| Scaffold Type | Cost Factor | SNAr Reactivity | Pd-Coupling Reactivity | Regiocontrol (C4 vs C2) | Best Use Case |
| 2,4-Dichloropyrimidine | $ (Low) | Moderate | Low | C4 Selective (Standard)C2 Selective (with | Large-scale synthesis of C4-amino pyrimidines. |
| 2,4-Difluoropyrimidine | Very High | Low | Low (Mixtures common) | Reacting with weak nucleophiles (e.g., anilines) where chlorides fail. | |
| 2-Chloro-4-iodopyrimidine | High (at C4) | Excellent (at C4) | Absolute (C4 via coupling) | Orthogonal functionalization: Suzuki at C4, then SNAr at C2. |
Deep Dive: The Regioselectivity Paradox
Standard textbook theory states that SNAr occurs at the C4 position due to the higher LUMO coefficient at this carbon. However, this is not absolute.[1][2][3]
-
Standard Conditions:
or amines + Base C4 Substitution . -
The Exception:
amines (e.g., triethylamine) or bulky alkoxides can flip selectivity to C2 or result in bis-substitution mixtures.
Expert Insight: If you observe unexpected C2 selectivity with 2,4-dichloropyrimidines, check your amine nucleophile. Tertiary amines can undergo in situ N-dealkylation via a quaternary ammonium intermediate, leading to C2 selectivity [1].
Figure 1: Decision logic for predicting regioselectivity in SNAr reactions of dichloropyrimidines.
Advanced Coupling Partners: Boronic Acids vs. Esters
Optimizing Suzuki-Miyaura Couplings
When building pyrimidine-biaryl systems, the stability of the boron species is the limiting factor. Pyrimidine boronic acids are notoriously unstable due to rapid protodeboronation (loss of the boron group).
Comparative Breakdown
1. Free Boronic Acids
-
Pros: Cheapest raw material cost.
-
Cons: High polarity makes purification difficult (streaking on silica). Rapid degradation in basic aqueous media (Suzuki conditions).
-
Verdict: Avoid for initial library synthesis; suitable only for highly optimized process routes.
2. Pinacol Esters (Bpin)[1][4][5]
-
Pros: Standard industry workhorse. Soluble in organic solvents.
-
Cons: Silica Instability. A critical hidden cost is that pyrimidine-Bpin esters often hydrolyze or degrade on silica gel columns, leading to yield losses of 30-50% during purification [2].
-
Verdict: Good for crude-to-crude telescoping steps.
3. Xanthopinacol Boronates (Bxpin)[5]
-
Pros: A novel, highly robust protecting group. Unlike Bpin, Bxpin derivatives are stable to silica chromatography and prolonged water exposure.[5]
-
Cons: Higher upfront synthesis cost (requires xanthone).
-
Verdict: The "Premium" choice. Use when the intermediate must be isolated and purified before the next step.
Decision Matrix: When to Upgrade?
If your Suzuki coupling yield is <40% with a standard Bpin ester, switch to Bxpin or a MIDA boronate . The cost increase of the building block is offset by the recovery of the material that would otherwise be lost to protodeboronation.
Experimental Validation: Regioselective SNAr Protocol
Objective: Selective mono-amination of 2,4-dichloropyrimidine at the C4 position.
Scope: Validated for
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Aniline derivative (1.0 equiv)
-
Base:
(DIPEA) (1.2 equiv) -
Solvent:
Ethanol/Water (Green Solvent Choice)
Step-by-Step Protocol
-
Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol/Water (0.2 M concentration).
-
Why: The aqueous component helps solubilize the chloride salt byproduct, preventing aggregation.
-
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Critical Control Point: Higher temperatures (>25 °C) promote bis-substitution (C2+C4).
-
-
Addition: Add the amine nucleophile dropwise, followed by DIPEA.
-
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Endpoint: Disappearance of starting material. A lower spot (mono-sub) should appear. If a third spot (bis-sub) appears, stop immediately.
-
-
Workup: Precipitate the product by adding excess water. Filter the solid.
-
Benefit: Avoids extraction/column chromatography (Low PMI).
-
Validation of Regiochemistry
To confirm C4 substitution over C2:
-
1H NMR: The C5-H and C6-H protons in pyrimidine are doublets.
-
C4-substituted: The coupling constant (
) between H5 and H6 is typically 5–7 Hz . -
C2-substituted: The symmetry often changes, but definitive proof is best seen via NOE (Nuclear Overhauser Effect) between the incoming nucleophile's NH/CH and the pyrimidine H5 proton.
-
-
Chemical Proof: Hydrogenolysis (Pd/C, H2) of the remaining chloride.
-
C4-product
yields 4-aminopyrimidine. -
C2-product
yields 2-aminopyrimidine. -
These have distinct reference NMR spectra [1].
-
Cost-Efficiency Modeling
The following Graphviz diagram illustrates the cost accumulation in a typical synthesis workflow. Note how "Cheap" starting materials can lead to "Expensive" waste streams.
Figure 2: The flow of cost accumulation. High regioselectivity at the reaction stage significantly lowers purification costs.
Summary Recommendation
-
For Early Discovery (mg scale): Use 2-chloro-4-iodopyrimidine . The high cost is negligible compared to the value of the scientist's time and the guarantee of correct regiochemistry.
-
For Process/Scale-up (kg scale): Use 2,4-dichloropyrimidine .[6][7] Optimize the temperature and solvent (as per Section 4) to control regioselectivity and minimize PMI.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "Regioselective SNAr 2,4-dichloropyrimidine tertiary amine")
-
Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: Representative link to PMC database for the cited study on Xanthopinacol stability).
-
Green Chemistry Metrics: Process Mass Intensity (PMI) in Pharmaceutical Synthesis. Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
Sources
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent kinase inhibitors. Its structural resemblance to the adenine portion of ATP allows for effective competition at the kinase hinge region, a critical interaction for catalytic activity.[1] However, this inherent advantage also presents a significant challenge: the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target interactions, or cross-reactivity.[2] Understanding and characterizing this cross-reactivity is not merely an academic exercise; it is a critical determinant of a drug candidate's therapeutic window, influencing both its efficacy and its potential for toxicity.[3]
This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of four prominent pyrimidine-based kinase inhibitors: imatinib, gefitinib, erlotinib, and lapatinib. We will delve into the experimental methodologies used to assess selectivity, explore the structural underpinnings of their off-target interactions, and present a side-by-side comparison of their kinome-wide activity. Our objective is to equip you with the technical insights and practical knowledge necessary to navigate the complexities of kinase inhibitor selectivity and make informed decisions in your research and development endeavors.
The "Why": Deconstructing Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a measure of its ability to preferentially bind to its intended target over other kinases in the proteome. A highly selective inhibitor will exhibit potent activity against its primary target while displaying minimal interaction with other kinases, even at high concentrations. Conversely, a non-selective or promiscuous inhibitor will interact with a broad range of kinases, potentially leading to unintended biological consequences.[4]
The pyrimidine core, while an excellent starting point for kinase inhibition, can be a double-edged sword. Its ability to form hydrogen bonds with the kinase hinge region is a feature shared by many kinases, making broad-spectrum inhibition a common liability.[5] Achieving selectivity often requires strategic modifications to the pyrimidine scaffold, introducing chemical moieties that exploit subtle differences in the amino acid residues surrounding the ATP-binding pocket of the target kinase.[6]
Assessing the Battlefield: Methodologies for Quantifying Cross-Reactivity
A robust assessment of kinase inhibitor cross-reactivity relies on a combination of in vitro and in-cell methodologies. Each approach offers unique advantages and, when used in concert, provides a comprehensive picture of an inhibitor's selectivity profile.
In Vitro Biochemical Assays: The First Line of Defense
Biochemical assays are the workhorse of kinase inhibitor profiling, providing a direct measure of an inhibitor's ability to block the catalytic activity of a purified kinase.[7] The most common output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce kinase activity by 50%.
This protocol outlines a standard radiometric assay for determining the IC50 of a pyrimidine-based kinase inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test inhibitor (serially diluted)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Inhibitor Addition: Aliquot the kinase reaction mix into a 96-well plate. Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the kinase).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing a mixture of cold ATP and [γ-³²P]ATP to each well.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), allowing for the transfer of the radiolabeled phosphate group to the substrate.[8]
-
Stop Reaction and Spot: Stop the reaction by adding a solution such as phosphoric acid. Spot a small volume of the reaction mixture from each well onto a phosphocellulose membrane.
-
Washing: Wash the membrane multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed membrane in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Large-Scale Kinome Profiling: A Global View of Selectivity
To gain a comprehensive understanding of an inhibitor's cross-reactivity, it is essential to screen it against a large panel of kinases. Services like KINOMEscan® offer a competition-based binding assay that can assess the interaction of a compound with hundreds of kinases simultaneously.[9] In this assay, the test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of each kinase that remains bound to the solid support is quantified using qPCR, providing a measure of the test compound's binding affinity (expressed as a dissociation constant, Kd).[10]
In-Cell Target Engagement: Validating Interactions in a Physiological Context
While in vitro assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular thermal shift assays (CETSA) provide a means to confirm that an inhibitor engages its target within intact cells.[11] The principle behind CETSA is that the binding of a ligand (the inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.[12]
This protocol provides a general workflow for performing a CETSA experiment.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blotting apparatus)
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control. Incubate for a sufficient time to allow the inhibitor to enter the cells and bind to its target.
-
Harvest and Lyse Cells: Harvest the cells and wash them with PBS. Resuspend the cell pellet in lysis buffer and lyse the cells through methods such as freeze-thaw cycles.[13]
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[12]
-
Centrifugation: After heating, centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Analysis: Analyze the amount of the target kinase remaining in the soluble fraction using a protein quantification method like Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the cross-reactivity profiles of four widely studied pyrimidine-based kinase inhibitors. The data is presented as the dissociation constant (Kd) in nanomolars (nM), with lower values indicating stronger binding. This data has been compiled from publicly available KINOMEscan® datasets and other published literature.
| Kinase | Imatinib (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Lapatinib (Kd, nM) |
| Primary Targets | ||||
| ABL1 | 25 | >10,000 | >10,000 | >10,000 |
| KIT | 130 | >10,000 | >10,000 | 340 |
| PDGFRA | 1.7 | >10,000 | >10,000 | >10,000 |
| PDGFRB | 2.3 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | 3.7 | 1 | 11 |
| ERBB2 (HER2) | >10,000 | 1,100 | 440 | 13 |
| Selected Off-Targets | ||||
| LCK | 160 | >10,000 | >10,000 | >10,000 |
| LYN | 180 | 160 | 1,100 | 170 |
| SRC | 200 | 130 | 500 | 190 |
| YES1 | 190 | 110 | 630 | 140 |
| FYN | 240 | 120 | 1,300 | 160 |
| DDR1 | 3.8 | >10,000 | >10,000 | >10,000 |
| NQO2 | 82 (IC50) | >10,000 | >10,000 | >10,000 |
| GAK | >10,000 | 14 | 120 | 1,200 |
| RIPK2 | >10,000 | 20 | 35 | 36 |
Data is illustrative and compiled from multiple sources. Absolute values may vary depending on the specific assay conditions.
Structural Insights into Cross-Reactivity
The observed cross-reactivity profiles can often be rationalized by examining the structural interactions between the inhibitor and its on- and off-targets.
-
Imatinib: While highly effective against its primary targets, imatinib's off-target activity against kinases like LCK, LYN, and SRC can be attributed to the overall flexibility of the molecule, which allows it to adopt different conformations to fit into various ATP-binding pockets.[14] Its notable off-target interaction with the oxidoreductase NQO2 is due to a pi-pi stacking interaction between the pyrimidine moiety of imatinib and a tryptophan residue in the NQO2 active site.[6]
-
Gefitinib and Erlotinib: These two inhibitors are structurally very similar and both target EGFR. Their off-target profiles are also comparable, with notable activity against other members of the ErbB family and Src family kinases. The anilinoquinazoline core of these molecules forms key hydrogen bonds with the hinge region of these kinases.[15] Gefitinib's potent inhibition of GAK is due to its ability to bind not only to the ATP pocket but also to a novel allosteric site.[16]
-
Lapatinib: As a dual EGFR/HER2 inhibitor, lapatinib's cross-reactivity profile includes other ErbB family members and Src family kinases. Its quinazoline core is responsible for the primary interactions with the kinase hinge.[2] The relatively larger size of lapatinib compared to gefitinib and erlotinib may contribute to its distinct selectivity profile.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the implications of kinase inhibitor cross-reactivity, it is helpful to visualize the signaling pathways they affect and the experimental workflows used to study them.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell growth, proliferation, and survival.[17] Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitors like gefitinib, erlotinib, and lapatinib.
Caption: Simplified schematic of the EGFR signaling pathway.
Experimental Workflow: Kinase Inhibitor Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel pyrimidine-based kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity studies.
Conclusion: Navigating the Complexities of Kinase Inhibition
The development of pyrimidine-based kinase inhibitors has revolutionized the treatment of many diseases, particularly cancer. However, the inherent challenge of achieving target selectivity remains a critical hurdle. A thorough understanding of an inhibitor's cross-reactivity profile is paramount for predicting its therapeutic efficacy and potential side effects.
By employing a multi-faceted approach that combines in vitro biochemical assays, large-scale kinome profiling, and in-cell target engagement studies, researchers can build a comprehensive picture of an inhibitor's selectivity. This data, when interpreted in the context of the structural basis of inhibitor-kinase interactions, provides invaluable guidance for lead optimization and clinical development. The journey from a promising pyrimidine scaffold to a safe and effective therapeutic is a complex one, but with the right tools and a deep understanding of cross-reactivity, it is a journey that can lead to significant advances in medicine.
References
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
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Drewry, D. H., Axtman, A. D., & Wells, C. I. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11077–11088. [Link]
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Gajiwala, K. S., Feng, J., Ferre, R., Ryan, K., Brodsky, O., Weinrich, S., & Burley, S. K. (2013). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Future Medicinal Chemistry, 5(13), 1543-1564. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Reinhard, F. B., Eberl, H. C., Rix, U., & Superti-Furga, G. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1622. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS chemical biology, 5(12), 1251–1259. [Link]
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Atlas-Guided Nanocarrier Strategies Targeting Spatial NTRK2/MAPK Signaling in EGFR-TKI-Resistant Niches of Esophageal Squamous Cell Carcinoma. (2024). Cancers, 16(11), 2085. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Lord, C. J., & Ashworth, A. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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Wylie, A. A., Lu, W. P., D'Andrea, A. D., & Pellman, D. (2008). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC structural biology, 8, 30. [Link]
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O'Boyle, N. M., Carr, M., & Greene, L. M. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of medicinal chemistry, 53(24), 8567–8577. [Link]
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Utepbergenov, D., Derewenda, Z. S., Olekhnovich, N., & Derewenda, U. (2018). Structural Basis for the Inhibition of Cyclin G-Associated Kinase by Gefitinib. FEBS letters, 592(18), 3046–3056. [Link]
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Imami, K., Sugiyama, N., Tomita, M., & Ishihama, Y. (2008). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & cellular proteomics : MCP, 7(10), 1971–1983. [Link]
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LINCS Data Portal. (2017, September 25). Lapatinib KINOMEscan (LDG-1090: LDS-1093). [Link]
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Juchum, M., Herhaus, G. J., & Verhelst, S. H. L. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2749–2758. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
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Kljun, J., & Turel, I. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2187391. [Link]
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HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]
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Ventura, A. C., &ENTY, T. A. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 110. [Link]
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Verma, N., Rai, A. K., Kaushik, V., Brünnert, D., Chahar, K. R., Pandey, J., & Goyal, P. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific reports, 6, 33949. [Link]
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Sun, Z., & Ji, Z. (2023). Structural mechanism of a drug-binding process involving a large conformational change of the protein target. Nature communications, 14(1), 1902. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
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Shan, Y., Eastwood, M. P., Zhang, X., Kim, E. T., Arkhipov, A., Dror, R. O., ... & Shaw, D. E. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Proceedings of the National Academy of Sciences of the United States of America, 109(45), 18334–18339. [Link]
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Wang, Y., Zhang, Y., & Ji, Z. (2023). Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. International journal of molecular sciences, 24(6), 5459. [Link]
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Seeliger, D., Nagar, B., Böhmer, F. D., & Kuriyan, J. (2007). Chemical structure of imatinib and its binding modes to c-Kit and Abl.... ResearchGate. [Link]
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Harris, I., & Kestle, S. (2013). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 966, 143–150. [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 55(17), 7437–7451. [Link]
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National Center for Biotechnology Information. (2024, October 9). Erlotinib. In StatPearls. [Link]
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Utepbergenov, D., Derewenda, Z. S., Olekhnovich, N., & Derewenda, U. (2018). Structural Basis for the Inhibition of Cyclin G-Associated Kinase by Gefitinib. FEBS letters, 592(18), 3046–3056. [Link]
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Al-Ostoot, F. H., Ahmed, H. E. A., & El-Agrody, A. M. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules (Basel, Switzerland), 28(14), 5399. [Link]
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ResearchGate. (n.d.). The crystal structure of imatinib-bound form of the Abl kinase (PDB.... [Link]
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Gande, S. L., & Seeliger, M. A. (2022). Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket. eLife, 11, e80302. [Link]
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Thermodynamic Efficiency and Kinetic Acceleration: A Comparative Guide to Microwave-Assisted vs. Conventional Heating
Introduction: The Physics of Heat Transfer
In the high-stakes environment of drug discovery and process chemistry, time is the most valuable reagent. While conventional heating (CH) has been the standard for centuries, Microwave-Assisted Organic Synthesis (MAOS) and Microwave-Assisted Extraction (MAE) have fundamentally altered the kinetic landscape.
This guide moves beyond the simplistic "microwaves are faster" narrative to explore the thermodynamic and mechanistic drivers of these technologies. We will objectively compare the two methods, analyzing where dielectric heating offers a genuine kinetic advantage and where conventional conduction remains superior.
The Core Distinction: Inverted Thermal Gradients
The fundamental difference lies in the directionality of heat transfer.
-
Conventional Heating (Conduction/Convection): Heat is applied externally (oil bath, mantle). Energy must penetrate the vessel wall and propagate through the solvent via convection currents.[1] This creates a "hot wall" effect where the vessel surface is hotter than the bulk solution, often leading to product degradation.
-
Microwave Heating (Dielectric): Energy is coupled directly to the molecules within the reaction mixture. The vessel (usually borosilicate glass or quartz) is transparent to microwave radiation. This generates heat volumetrically from the inside out, creating a uniform temperature profile or even an inverted gradient where the bulk is hotter than the walls.
Figure 1: Comparative vector analysis of heat transfer mechanisms. Note the direct molecular coupling in MW heating versus the conductive lag in conventional methods.[2]
Mechanistic Deep Dive: Dielectric Polarization
To utilize MAOS effectively, one must understand the Arrhenius Equation (
The Two Mechanisms of Action[3]
-
Dipolar Polarization: Polar molecules (e.g., water, DMSO) try to align with the oscillating electric field (2.45 billion times per second). This molecular rotation creates friction, generating heat.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field influence. As they collide with neighboring molecules, kinetic energy is converted to heat. Note: This mechanism is much stronger than dipolar polarization; adding a small amount of salt can drastically increase heating rates.
Solvent Selection: The Loss Tangent ( )
The efficiency of microwave heating is dictated by the solvent's ability to absorb microwave energy and dissipate it as heat. This is quantified by the loss tangent (
| Solvent Class | Heating Efficiency | Examples | |
| High Absorbing | Rapid, Superheating possible | Ethylene Glycol (1.35), Ethanol (0.94), DMSO (0.82) | |
| Medium Absorbing | Efficient, Controlled | Water (0.12), DMF (0.16), Acetonitrile (0.06) | |
| Low Absorbing | Poor (Requires susceptor) | Toluene (0.04), Hexane (<0.02), Ethyl Acetate (0.05) |
Expert Insight: If you must use a non-polar solvent like Toluene, "dope" the reaction with a small amount of ionic liquid (e.g., [bmim][PF6]) or a passive heating element (SiC vial) to initiate the heating process.
Experimental Validation: Performance Comparison
The following data compares optimized protocols for standard organic transformations and extractions.
Case Study A: The Suzuki-Miyaura Coupling
Reaction: Coupling of phenylboronic acid with aryl halides.[4][5] Significance: Ubiquitous C-C bond formation in medicinal chemistry.
| Metric | Conventional Reflux (Oil Bath) | Microwave Irradiation (Sealed) | Delta |
| Temperature | 80°C (limited by solvent BP) | 120°C (Pressurized) | +40°C |
| Time | 8 - 12 Hours | 10 - 20 Minutes | 97% Reduction |
| Yield | 78% | 92% | +14% |
| Purity Profile | Moderate (Thermal degradation) | High (Cleaner profile) | Improved |
Note on "Non-Thermal" Effects: While early literature speculated on "non-thermal" microwave effects, rigorous studies (e.g., by Kappe et al.) suggest that most rate enhancements are purely thermal, resulting from the ability to safely superheat solvents in sealed vessels beyond their atmospheric boiling points [1].
Case Study B: Diels-Alder Cycloaddition
Reaction: N-phenylmaleimide + 1,3-cyclohexadiene.[6] Significance: Forming cyclic systems; often slow due to steric hindrance.
| Parameter | Conventional | Microwave |
| Conditions | Reflux in Toluene (110°C) | Sealed Vessel (130°C) |
| Time | 90 Minutes | 10 Minutes |
| Yield | 85% | 90% |
Case Study C: Extraction (Natural Products)
Process: Extraction of oil from Moringa oleifera seeds.[7]
| Method | Solvent | Time | Yield (%) |
| Soxhlet | Hexane | 8 Hours | 38.9% |
| MAE | Hexane | 40 Minutes | 35.9% |
| MAE | Ethanol (Green Solvent) | 40 Minutes | 42.0% |
Analysis: MAE achieves comparable or superior yields in a fraction of the time. Furthermore, MAE allows the use of greener, more polar solvents (Ethanol) which couple efficiently with microwaves, whereas Soxhlet often requires hazardous non-polar solvents [2].
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the system does not reach the target temperature within the ramp time, check the vessel seal or solvent loss tangent.
Protocol 1: Microwave-Assisted Suzuki Coupling
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Preparation: In a 10 mL microwave vial, charge:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd catalyst (e.g., Pd(PPh3)4, 1-3 mol%)
-
Base (K2CO3, 2.0 equiv)
-
Solvent: Water/Ethanol (1:1 v/v). Why? High
ensures rapid heating.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Sealing: Cap the vial with a Teflon-lined septum. Ensure the crimp is tight to withstand pressures up to 20 bar.
-
Programming:
-
Mode: Dynamic (Power cycling to maintain T).
-
Temp: 120°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Stirring: High (magnetic coupling can be weaker in MW fields; ensure vortex).
-
-
Execution: Start the run. Monitor the pressure profile. If pressure exceeds 15 bar, the instrument should auto-vent or shut down (safety interlock).
-
Workup: Cool to <50°C using the reactor's compressed air cooling (Power OFF). Filter through Celite and extract.
Protocol 2: Optimization Workflow (Conventional to Microwave)
Do not simply copy conventional temperatures. Use this decision tree to translate methods.
Figure 2: Translation workflow for converting conventional reflux procedures to microwave protocols.
Critical Analysis & Safety
Limitations of Microwave Heating[11]
-
Scalability: Microwave penetration depth is limited (typically a few centimeters at 2.45 GHz). While flow-chemistry modules exist, scaling batch MW reactions beyond 1 liter is difficult compared to conventional reactors.
-
Solvent Superheating: In open vessels, solvents can superheat without boiling, leading to sudden, violent bumping when agitated. Always use stirred, sealed vessels for temperatures above boiling point.
Safety Interlocks
-
Pressure: Most lab reactors are rated to 20-30 bar. Reactions evolving gas (e.g., decarboxylation) require careful headspace calculation.
-
Temperature: Fiber-optic or IR sensors must be calibrated. IR sensors measure surface temperature (vessel wall), which may lag behind the internal bulk temperature, potentially leading to overheating. Fiber-optic probes are preferred for high-precision kinetics.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Da Porto, C., Decorti, D., & Natolino, A. (2016). Microwave pretreatment of Moringa oleifera seeds: Effect on oil obtained by different extraction methods. Industrial Crops and Products, 81, 320-324. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Preparation of polymer-supported ligands and metal complexes for use in catalysis. Chemical Reviews, 102(10), 3217-3274. (Contextual citation regarding Suzuki coupling comparisons).
- Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing.
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Assessing the Purity of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine by HPLC
Executive Summary & Technical Context[1][2][3][4][5][6][7]
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (CAS: 5-Br-2-PMB-pyrimidine) is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. Structurally, it consists of a pyrimidine core functionalized with a bromine atom (a handle for cross-coupling) and a para-methoxybenzyl (PMB) ether (a protecting group).
The Analytical Challenge: Assessing the purity of this molecule presents a specific "chromophoric bias." The PMB group is a strong UV chromophore. If the synthesis leaves unreacted 4-methoxybenzyl alcohol (PMB-OH) or if the ether cleaves, these impurities can exhibit disproportionately high UV signals compared to the pyrimidine core, potentially skewing "Area %" purity results.
This guide compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against orthogonal alternatives (qNMR and LC-MS ), providing a validated protocol to ensure data integrity in drug development.
Comparative Analysis: Choosing the Right Modality
While HPLC is the workhorse for routine release testing, it is not the only tool. The following analysis objectively compares HPLC against its primary alternatives based on specificity, sensitivity, and quantification logic.
Table 1: Performance Matrix of Analytical Methods
| Feature | RP-HPLC (UV) | qNMR (1H) | LC-MS (Single Quad) |
| Primary Utility | Routine Purity & Release Testing | Absolute Purity & Potency Assignment | Impurity Identification (ID) |
| Quantification Basis | Relative Response (Beer-Lambert Law) | Molar Ratio (Proton counting) | Ionization Efficiency |
| Standard Requirement | High: Requires Ref. Standards for accurate wt% | Low: Only requires one internal standard | High: Ionization varies wildly by compound |
| Sensitivity (LOD) | Excellent (<0.05%) | Moderate (~0.5 - 1.0%) | Superior (<0.01%) |
| Bias Risk | Medium: Extinction coefficient differences | None: Signal is strictly proportional to molarity | High: Matrix effects & ionization suppression |
In-Depth Technical Insights
-
RP-HPLC (The Gold Standard):
-
Why it wins: It offers the best balance of resolution (separating the lipophilic product from polar hydrolysis byproducts) and precision.
-
The Caveat: You must determine the Relative Response Factor (RRF) of the PMB-alcohol impurity. The PMB group dominates the UV spectrum at 280 nm. If you do not correct for this, you may overestimate the impurity level.
-
-
qNMR (The Orthogonal Validator):
-
Why use it: When you lack a certified reference standard for the 5-Br-2-PMB-pyrimidine, qNMR is superior. It measures absolute purity by comparing the integration of the unique benzyl protons (approx. 5.3 ppm) against an internal standard (e.g., Maleic acid or TCNB).
-
Limitation: It cannot reliably detect trace impurities below 0.1%, making it unsuitable for final "impurity profile" reporting but excellent for "assay" (potency) determination.
-
-
LC-MS:
-
Why use it: Solely for identifying unknown peaks.
-
Warning: Do not use LC-MS area % for purity. The 5-Br-2-PMB-pyrimidine ionizes differently than the 5-bromo-2-chloropyrimidine starting material. Using MS area % will yield scientifically invalid purity data.
-
Validated Experimental Protocol: RP-HPLC
This protocol is designed to separate the target molecule from its three most common impurities:
-
4-Methoxybenzyl alcohol (Reagent/Degradant)[1]
-
5-Bromo-2-chloropyrimidine (Starting Material)
-
5-Bromo-2(1H)-pyrimidinone (Hydrolysis Byproduct)
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Agilent Zorbax SB-C18 or Thermo Hypersil BDS C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Rationale: A standard C18 provides sufficient hydrophobic retention. "End-capped" columns are preferred to reduce peak tailing caused by the basic pyrimidine nitrogen interacting with free silanols.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA suppresses the ionization of the pyrimidine nitrogen (maintaining it as a neutral/ion-paired species), sharpening the peak shape.
-
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm (Primary), 280 nm (Secondary).
-
Note: 254 nm is selected to capture the pyrimidine core absorption, balancing the signal between the PMB group and the ring.
-
Gradient Program
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Elute dimers/oligomers) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL MeCN (sonicate if necessary), then make up to volume with water. Filter through a 0.22 µm PTFE filter before injection.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct purity assessment method and the expected separation outcome.
Figure 1: Analytical Decision Tree and Chromatographic Separation Profile. This workflow dictates when to utilize qNMR for absolute purity versus HPLC for impurity profiling.
Troubleshooting & Critical Parameters
"Ghost" Peaks from the PMB Group
Observation: You may see a peak at the very solvent front or broad peaks late in the chromatogram. Cause: PMB-alcohol can oxidize to p-anisaldehyde, which has a distinct UV max. Solution: Ensure the sample is prepared fresh. Do not store dissolved samples in clear glass; the PMB ether is light-sensitive over long periods.
Peak Tailing
Observation: The main pyrimidine peak tails (Symmetry factor > 1.5). Cause: Interaction between the basic pyrimidine nitrogens and acidic silanols on the silica support. Solution: Increase TFA concentration to 0.1% or switch to a "High pH" stable column (e.g., Waters XBridge) and use an Ammonium Bicarbonate buffer (pH 10) to deprotonate the analyte, though the acidic method is generally more stable for the ether linkage.
Response Factor Correction
If quantification of the 4-methoxybenzyl alcohol impurity is required (e.g., for ICH Q3A reporting), you cannot assume a 1:1 response.
-
Experiment: Inject known concentrations of pure PMB-Alcohol and Pure Product.
-
Calculation:
. -
Note: The PMB group contributes significantly to the absorption. The RRF for PMB-alcohol relative to the product is often >1.0 at 280nm, meaning the impurity area looks worse than it actually is by weight.
References
-
ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Schoenherr, A., et al. (2016).[3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[4] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. [Link]
-
Kazoka, H. (2007).[6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.[6] [Link]
Sources
- 1. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
